molecular formula C14H11N3O6S2 B562538 5'-Carboxy Meloxicam CAS No. 130262-93-0

5'-Carboxy Meloxicam

Cat. No.: B562538
CAS No.: 130262-93-0
M. Wt: 381.377
InChI Key: MTQQFYLGAZXHTB-UHFFFAOYSA-N
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Description

5'-Carboxy Meloxicam (CAS 130262-93-0) is a major, pharmacologically inactive metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Meloxicam, formed primarily via cytochrome P-450 2C9 mediated metabolism . With a molecular formula of C14H11N3O6S2 and a molecular weight of 381.39 g/mol, this compound serves as a critical reference standard in pharmaceutical research and development . It is fully characterized and compliant with regulatory guidelines, providing essential traceability for pharmacopeial standards such as those from the USP or EP . Researchers utilize this compound for analytical method development (AMD), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its primary value lies in enabling precise quantification and metabolic profiling of Meloxicam, thereby supporting studies on drug pharmacokinetics, metabolism, and clearance . This product is intended for research purposes only and is not approved for human or therapeutic use. All provided lots are accompanied by a Certificate of Analysis to ensure quality and batch-specific data .

Properties

IUPAC Name

2-[(4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11N3O6S2/c1-17-10(12(19)16-14-15-6-8(24-14)13(20)21)11(18)7-4-2-3-5-9(7)25(17,22)23/h2-6,18H,1H3,(H,20,21)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQQFYLGAZXHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156432
Record name 5-Carboxy meloxicam
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Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

130262-93-0
Record name 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Carboxy meloxicam
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Record name 5-Carboxy meloxicam
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Record name 5-CARBOXYMELOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A5OL7FWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5'-Carboxy meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5'-Carboxy Meloxicam: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Carboxy Meloxicam is the principal and pharmacologically inactive metabolite of Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Understanding the chemical properties and structure of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of Meloxicam. This technical guide provides a detailed overview of the core chemical characteristics of this compound, its metabolic formation, and relevant experimental protocols.

Chemical Structure and Identification

This compound is formed through the oxidation of the 5-methyl group on the thiazolyl ring of Meloxicam.[2] This biotransformation introduces a carboxylic acid functional group, significantly altering the physicochemical properties of the parent compound.

Chemical Structure:

  • IUPAC Name: 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid[3]

  • Molecular Formula: C₁₄H₁₁N₃O₆S₂[3]

  • SMILES String: CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O

  • InChI Key: MTQQFYLGAZXHTB-UHFFFAOYSA-N

Physicochemical Properties

The addition of a carboxyl group to Meloxicam to form this compound results in a molecule with increased polarity. This is reflected in its physicochemical properties, which are summarized in the table below.

PropertyValueSource
Molecular Weight 381.38 g/mol [4]
Appearance Pale brown to brown solid
Melting Point >200 °C (with decomposition)
Solubility Slightly soluble in DMSO
Calculated LogP 1.5[3]
Predicted pKa Acidic pKa (Thiazole COOH): ~3.5-4.5 Acidic pKa (Enolic OH): ~4.0-5.0 Basic pKa (Thiazole N): ~1.0-2.0Predicted based on chemical structure

Metabolic Pathway

This compound is the end-product of the primary metabolic pathway of Meloxicam in humans. This pathway is initiated by the hydroxylation of the 5-methyl group of Meloxicam to form 5'-hydroxymethyl Meloxicam, which is subsequently oxidized to this compound.[2] This metabolic process is primarily mediated by cytochrome P450 enzymes, with CYP2C9 playing the major role and CYP3A4 contributing to a lesser extent.[2]

Metabolic Pathway of Meloxicam Meloxicam Meloxicam Hydroxymethyl_Meloxicam 5'-Hydroxymethyl Meloxicam Meloxicam->Hydroxymethyl_Meloxicam CYP2C9 (major) CYP3A4 (minor) Carboxy_Meloxicam This compound Hydroxymethyl_Meloxicam->Carboxy_Meloxicam Oxidation

Metabolic conversion of Meloxicam to this compound.

Experimental Protocols

Synthesis and Purification

Detailed experimental protocols for the direct chemical synthesis of this compound are not extensively reported in the public domain, as it is primarily generated for use as a reference standard, often produced via biological methods or custom synthesis. However, a general approach for its synthesis would involve the oxidation of 5'-hydroxymethyl Meloxicam.

Hypothetical Synthesis Workflow:

Synthesis Workflow Start Start with 5'-Hydroxymethyl Meloxicam Oxidation Oxidation (e.g., using a mild oxidizing agent like PCC or a catalytic system) Start->Oxidation Reaction_Mixture Crude Reaction Mixture Oxidation->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Chromatography Column Chromatography (e.g., Silica gel with a polar eluent system) Purification->Chromatography Primary Method Recrystallization Recrystallization (from a suitable solvent to obtain pure crystals) Chromatography->Recrystallization Further Purification Characterization Characterization (NMR, MS, HPLC) Recrystallization->Characterization LC-MS_MS_Workflow Sample Biological Sample (Plasma, Oral Fluid) Extraction Liquid-Liquid Extraction Sample->Extraction LC_Separation Liquid Chromatography (Separation of Analytes) Extraction->LC_Separation Ionization Electrospray Ionization (Generation of Ions) LC_Separation->Ionization Mass_Analysis1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->Mass_Analysis1 CID Collision-Induced Dissociation (Fragmentation) Mass_Analysis1->CID Mass_Analysis2 Mass Analyzer 2 (Product Ion Selection) CID->Mass_Analysis2 Detection Detector (Quantification) Mass_Analysis2->Detection

References

5'-Carboxy Meloxicam CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'-Carboxy Meloxicam

This technical guide provides comprehensive information on this compound, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document is intended for researchers, scientists, and professionals in drug development, offering key data, metabolic pathways, and analytical methodologies.

Core Data Summary

Key quantitative data for this compound are summarized below. This information is crucial for substance identification, quantification, and experimental design.

ParameterValueReferences
CAS Number130262-93-0[1][2][3]
Molecular Weight381.38 g/mol [1][2]
Molecular FormulaC₁₄H₁₁N₃O₆S₂[1][2][3][4]
Alternate Names2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid[1]

Metabolism of Meloxicam to this compound

Meloxicam is extensively metabolized in the liver into four primary metabolites, with this compound being the major inactive metabolite.[5][6][7] The metabolic cascade is initiated by the hydroxylation of the 5'-methyl group of Meloxicam to form 5'-hydroxymethyl meloxicam. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[5][8] Subsequently, the intermediate 5'-hydroxymethyl meloxicam is further oxidized to yield this compound.[8][9] This final conversion step does not involve cytochrome P450 enzymes.[8]

Meloxicam_Metabolism cluster_enzymes Enzymatic Conversion Meloxicam Meloxicam Hydroxymethyl 5'-Hydroxymethyl Meloxicam Meloxicam->Hydroxymethyl Hydroxylation Carboxy This compound Hydroxymethyl->Carboxy CYP2C9 CYP2C9 (major) CYP2C9->Hydroxymethyl CYP3A4 CYP3A4 (minor) CYP3A4->Hydroxymethyl Oxidation Oxidation Oxidation->Carboxy Further Metabolism

Metabolic pathway of Meloxicam to this compound.

Experimental Protocols

Quantification of this compound in Oral Fluid by LC-MS/MS

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of meloxicam and its primary metabolite, this compound, in oral fluid samples.[10]

Sample Preparation:

  • Collect oral fluid samples.

  • Prepare a calibration curve by adding known standard concentrations of this compound to blank oral fluid samples. Concentrations can range from 0.61 ng/mL to 625 ng/mL.[10]

  • Store all samples at -20 °C until analysis.[10]

Chromatographic Conditions:

  • Column: Shim-Pack XR-ODS (75 L × 2.0 mm) with a C18 pre-column.[10]

  • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (80:20, v/v).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Total Run Time: 5 minutes.[10]

Mass Spectrometry Detection:

The method utilizes a tandem mass spectrometer for detection and quantification, ensuring high selectivity and sensitivity.[10] The validation of this methodology demonstrated linearity, accuracy, precision, and stability within acceptable ranges.[10] The lower limit of quantification (LLOQ) for this compound in oral fluid was determined to be 0.6103 ng/mL.[10]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Oral Fluid Collection B Spiking with Standards A->B C Storage at -20°C B->C D Injection into LC System C->D Sample Injection E Chromatographic Separation D->E F Tandem Mass Spectrometry E->F G Data Acquisition & Quantification F->G

Experimental workflow for LC-MS/MS analysis.

References

The Definitive Role of 5'-Carboxy Meloxicam in the Metabolic Cascade of Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathway of meloxicam, with a specific focus on the pivotal role of its major metabolite, 5'-Carboxy Meloxicam. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the formation, quantification, and enzymatic transformation of meloxicam, presenting a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: Meloxicam and its Metabolic Fate

Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its extensive hepatic metabolism. Meloxicam is biotransformed into four primary, pharmacologically inactive metabolites, ensuring its clearance from the body.[1][2][3][4] Among these, this compound is the most abundant, representing a critical endpoint in the drug's detoxification pathway.[5] Understanding the nuances of this metabolic cascade is essential for predicting drug-drug interactions, assessing patient-specific metabolic capacities, and advancing the development of safer and more effective anti-inflammatory therapies.

The Metabolic Pathway of Meloxicam to this compound

The biotransformation of meloxicam is a two-step oxidative process primarily occurring in the liver.

Step 1: Hydroxylation to 5'-Hydroxymethyl Meloxicam

The initial and rate-limiting step in meloxicam metabolism is the hydroxylation of the 5-methyl group on the thiazolyl moiety, leading to the formation of 5'-hydroxymethyl meloxicam.[5][6][7] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[8][9][10][11][12][13][14] The significant involvement of CYP2C9 highlights the potential for genetic polymorphisms to influence meloxicam's metabolism and, consequently, its efficacy and safety profile.[15][16][17]

Step 2: Oxidation to this compound

Subsequently, the intermediate metabolite, 5'-hydroxymethyl meloxicam, undergoes further oxidation to yield the stable and final major metabolite, this compound.[5][6][7][9][18] Notably, this second oxidative step is not mediated by cytochrome P450 enzymes.[9][19] While the specific enzyme(s) responsible have not been definitively identified in the reviewed literature, it is hypothesized that cytosolic enzymes such as aldehyde dehydrogenases may be involved.

The formation of this compound, which accounts for approximately 60% of an administered meloxicam dose, is a crucial detoxification step, as this metabolite is pharmacologically inactive and readily excreted in both urine and feces.[2][3][5][12]

Meloxicam_Metabolism meloxicam Meloxicam hydroxymethyl 5'-Hydroxymethyl Meloxicam meloxicam->hydroxymethyl CYP2C9 (major) CYP3A4 (minor) carboxy This compound (Major, Inactive Metabolite) hydroxymethyl->carboxy Non-CYP Oxidation (e.g., Aldehyde Dehydrogenase) excretion Excretion (Urine and Feces) carboxy->excretion

Figure 1: Meloxicam Metabolic Pathway.

Quantitative Analysis of Meloxicam Metabolism

The quantification of meloxicam and its metabolites is fundamental to pharmacokinetic and metabolic studies. The following tables summarize key quantitative data gathered from the literature.

ParameterValueReference
Parent Drug (Meloxicam)
Elimination Half-Life (t½)~20 hours[2][3][4]
Plasma Clearance (CL)7-8 mL/min[4]
Metabolites
This compound~60% of dose[5]
5'-Hydroxymethyl Meloxicam~9% of dose[14]

Table 1: Pharmacokinetic and Metabolic Parameters of Meloxicam

AnalyteMatrixMethodLinear RangeLLOQReference
This compoundHuman PlasmaLC-MS/MS2 - 100 ng/mL2 ng/mL[8]
This compoundOral FluidLC-MS/MS0.61 - 625 ng/mL0.6103 ng/mL[11][20]
MeloxicamHuman PlasmaHPLC-UV10 - 2400 ng/mL10 ng/mL[21]

Table 2: Bioanalytical Method Parameters for this compound and Meloxicam

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
CYP2C9Meloxicam9.68.4[9][22]
CYP3A4Meloxicam47523[9][22]

Table 3: Enzyme Kinetics for the Formation of 5'-Hydroxymethyl Meloxicam

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for studying meloxicam metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of meloxicam and identify its primary metabolites.

1. Reagents and Materials:

  • Human Liver Microsomes (HLMs)

  • Meloxicam

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, for reaction termination)

  • Internal standard (e.g., piroxicam)

2. Incubation Procedure:

  • Prepare a working solution of meloxicam in phosphate buffer.

  • In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and meloxicam working solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.

3. Sample Processing and Analysis:

  • Vortex the terminated reaction mixtures to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS or HPLC-UV method to quantify the remaining meloxicam and the formation of 5'-hydroxymethyl meloxicam and this compound.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing & Analysis reagents Prepare Reagents: - Meloxicam Solution - HLM Suspension - NADPH System mix Combine Meloxicam, HLMs, and Buffer reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH System preincubate->start_reaction incubate Incubate at 37°C (Time Course) start_reaction->incubate terminate Terminate Reaction (Cold Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS or HPLC-UV Analysis supernatant->analyze

Figure 2: Experimental Workflow for In Vitro Metabolism.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a sensitive and selective method for the quantification of this compound in a biological matrix.[8]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 200 µL aliquot of human plasma, add the internal standard (e.g., isoxicam).

  • Add an appropriate organic extraction solvent (e.g., diethyl ether or ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: XBridge™ C18 or equivalent

  • Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Bioanalytical_Workflow start Plasma Sample Collection prep Sample Preparation: - Add Internal Standard - Liquid-Liquid Extraction - Evaporation - Reconstitution start->prep injection Inject into LC-MS/MS System prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, SRM Mode) separation->detection quantification Data Acquisition and Quantification detection->quantification end Report Concentration quantification->end

Figure 3: Bioanalytical Workflow for this compound.

Conclusion

This compound is the principal, pharmacologically inactive metabolite of meloxicam, and its formation represents the terminal step in the drug's metabolic clearance. The pathway initiates with CYP2C9 and CYP3A4-mediated hydroxylation to 5'-hydroxymethyl meloxicam, followed by a non-CYP-dependent oxidation to this compound. The elucidation of this pathway, supported by robust quantitative data and detailed experimental protocols, provides a critical framework for ongoing research in drug metabolism and development. A thorough understanding of these metabolic processes is paramount for optimizing therapeutic strategies, predicting potential drug interactions, and ensuring patient safety. Future research should aim to definitively identify the enzymes responsible for the conversion of 5'-hydroxymethyl meloxicam to this compound to further refine our understanding of meloxicam's disposition.

References

The Biotransformation of 5'-hydroxymethyl meloxicam to 5'-Carboxy Meloxicam: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meloxicam, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, leading to the formation of pharmacologically inactive metabolites. A critical step in this metabolic cascade is the oxidation of the intermediate metabolite, 5'-hydroxymethyl meloxicam, to its final major metabolite, 5'-carboxy meloxicam. This technical guide provides a comprehensive overview of this biotransformation process, summarizing the enzymatic players, and presenting available quantitative data. This document details the experimental protocols used to elucidate this pathway and provides visual representations of the metabolic and experimental workflows.

Introduction

Meloxicam is primarily eliminated from the body through metabolic processes. The conversion of meloxicam to this compound is a two-step oxidative process. The initial hydroxylation of the 5'-methyl group of meloxicam to form 5'-hydroxymethyl meloxicam is well-characterized and predominantly mediated by cytochrome P450 enzymes. The subsequent oxidation of 5'-hydroxymethyl meloxicam to this compound, however, follows a different enzymatic pathway. Understanding the specifics of this metabolic transformation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of meloxicam.

The Metabolic Pathway: From Meloxicam to this compound

The metabolic journey from meloxicam to its main inactive metabolite, this compound, involves two key oxidative steps.

Step 1: Formation of 5'-hydroxymethyl meloxicam

The first step is the hydroxylation of the 5'-methyl group on the thiazolyl ring of meloxicam, resulting in the formation of 5'-hydroxymethyl meloxicam. In vitro studies have unequivocally demonstrated that this reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4[1].

Step 2: Formation of this compound from 5'-hydroxymethyl meloxicam

The subsequent oxidation of the 5'-hydroxymethyl group to a carboxylic acid function yields this compound. Notably, this reaction is not catalyzed by cytochrome P450 enzymes[2]. Studies using human hepatocytes have shown the capacity to convert 5'-hydroxymethyl meloxicam to this compound, a conversion that is absent in human liver microsomes[1]. This strongly suggests the involvement of cytosolic enzymes. While the specific enzymes have not been definitively identified in the reviewed literature, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are strong candidates due to their established roles in the oxidation of alcohols to carboxylic acids.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the enzymatic conversion of meloxicam to 5'-hydroxymethyl meloxicam. Currently, there is a lack of specific kinetic data for the subsequent conversion to this compound.

Table 1: Michaelis-Menten Kinetic Constants for the Formation of 5'-hydroxymethyl meloxicam from Meloxicam by Human Liver Microsomes [1]

Enzyme SourceKm (μM)Vmax (pmol/min/mg protein)
Human Liver Microsomes (low-affinity component)13.6 ± 9.533.7 ± 24.2
Human Liver Microsomes (high-affinity component)381 ± 55.2143 ± 83.9

Table 2: Michaelis-Menten Kinetic Constants for the Formation of 5'-hydroxymethyl meloxicam from Meloxicam by Recombinant Human CYP Isoforms [1]

EnzymeKm (μM)Vmax (pmol/min/mg protein)
CYP2C99.68.4
CYP3A447523

Experimental Protocols

In Vitro Metabolism of Meloxicam using Human Liver Microsomes

This protocol is designed to determine the kinetics of the formation of 5'-hydroxymethyl meloxicam from meloxicam.

Materials:

  • Human liver microsomes (pooled)

  • Meloxicam

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of meloxicam in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding a range of concentrations of meloxicam and the NADPH regenerating system. The final volume of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the formation of 5'-hydroxymethyl meloxicam using a validated HPLC or LC-MS/MS method.

  • Calculate the reaction velocity at each substrate concentration and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

In Vitro Metabolism of Meloxicam using Human Hepatocytes

This protocol allows for the investigation of the complete metabolic pathway, including the formation of this compound.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E medium)

  • Meloxicam or 5'-hydroxymethyl meloxicam

  • Acetonitrile (for quenching the reaction and cell lysis)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Thaw and plate human hepatocytes according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Prepare a stock solution of meloxicam or 5'-hydroxymethyl meloxicam in a suitable solvent.

  • Remove the culture medium from the hepatocytes and replace it with fresh medium containing the test compound at various concentrations.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, collect both the culture medium and the cells.

  • To the medium, add an equal volume of ice-cold acetonitrile with an internal standard.

  • For the cell pellet, lyse the cells with acetonitrile containing the internal standard.

  • Combine the medium and cell lysate samples, centrifuge to remove debris, and analyze the supernatant for the presence of meloxicam, 5'-hydroxymethyl meloxicam, and this compound using a validated LC-MS/MS method.

Visualizations

Metabolic Pathway of Meloxicam

Meloxicam_Metabolism Meloxicam Meloxicam Hydroxymethyl_Meloxicam 5'-hydroxymethyl meloxicam Meloxicam->Hydroxymethyl_Meloxicam CYP2C9 (major) CYP3A4 (minor) Carboxy_Meloxicam This compound Hydroxymethyl_Meloxicam->Carboxy_Meloxicam Cytosolic Enzymes (e.g., ADH/ALDH)

Caption: Metabolic pathway of meloxicam to this compound.

Experimental Workflow for In Vitro Metabolism Studies

Experimental_Workflow cluster_microsomes Microsomal Assay cluster_hepatocytes Hepatocyte Assay Microsomes Incubate Human Liver Microsomes with Meloxicam & NADPH Quench_M Quench Reaction (Acetonitrile) Microsomes->Quench_M Analyze_M Analyze for 5'-hydroxymethyl meloxicam (HPLC/LC-MS) Quench_M->Analyze_M Hepatocytes Incubate Human Hepatocytes with Meloxicam Collect Collect Medium & Cells Hepatocytes->Collect Quench_H Quench & Lyse (Acetonitrile) Collect->Quench_H Analyze_H Analyze for Meloxicam, 5'-hydroxymethyl meloxicam, & this compound (LC-MS) Quench_H->Analyze_H

Caption: Workflow for in vitro meloxicam metabolism studies.

Conclusion

The formation of this compound from 5'-hydroxymethyl meloxicam is a crucial detoxification step in the metabolism of meloxicam. While the initial hydroxylation is well-understood to be mediated by CYP2C9 and CYP3A4, the subsequent oxidation is carried out by non-P450 cytosolic enzymes. Further research is warranted to definitively identify these cytosolic enzymes and characterize their kinetics. This will provide a more complete picture of meloxicam metabolism, aiding in the prediction of its disposition and potential for drug interactions, ultimately contributing to its safer and more effective therapeutic use.

References

5'-Carboxy Meloxicam: A Metabolite Devoid of Significant Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Meloxicam, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2. Upon administration, meloxicam undergoes extensive metabolism in the liver, leading to the formation of four major metabolites.[1] Among these, 5'-Carboxy Meloxicam is a principal metabolic product.[2] This technical guide provides a comprehensive overview of the pharmacological activity of this compound, consolidating available data to elucidate its contribution, or lack thereof, to the overall therapeutic and toxicological profile of its parent compound. The evidence overwhelmingly indicates that this compound is a biologically inactive metabolite.[3][1][4][5][6]

Metabolism of Meloxicam

Meloxicam is metabolized predominantly by cytochrome P450 (CYP) enzymes, with CYP2C9 playing a major role and CYP3A4 contributing to a lesser extent.[7] The metabolic pathway leading to this compound involves the initial oxidation of the 5-methyl group on the thiazolyl moiety to form 5'-Hydroxymethyl Meloxicam. This intermediate is subsequently oxidized to the pharmacologically inactive this compound.[2][7]

Meloxicam_Metabolism Meloxicam Meloxicam Hydroxymethyl 5'-Hydroxymethyl Meloxicam Meloxicam->Hydroxymethyl CYP2C9 (major) CYP3A4 (minor) Carboxy This compound (Inactive) Hydroxymethyl->Carboxy Oxidation

Figure 1: Metabolic pathway of Meloxicam to this compound.

Pharmacological Activity

Extensive research, including pivotal early studies, has consistently demonstrated that the primary metabolites of meloxicam, including this compound, do not possess significant pharmacological activity.[3][1][4][5][6][8] This lack of activity has been observed in both in vitro and in vivo models relevant to the mechanism of action of NSAIDs.

In Vitro Prostaglandin Biosynthesis Inhibition

The hallmark of NSAID activity is the inhibition of prostaglandin synthesis via the COX enzymes. A key study by Engelhardt and Trummlitz in 1990 investigated the effects of meloxicam's main metabolites on prostaglandin E2 (PGE2) biosynthesis.[8] The abstract of this seminal paper reports that in an in vitro assay using an enzyme preparation from bull seminal vesicles, the metabolites, in relevant doses, showed no inhibitory effects.[8]

Table 1: In Vitro Inhibition of Prostaglandin Biosynthesis

CompoundConcentration Tested% Inhibition of PGE2 SynthesisIC50 Value
Meloxicam Specific data not available in abstractEffective inhibition demonstratedData not available in abstract
This compound Relevant dosesNo effect observed[8]Not applicable (inactive)
Other main metabolites Relevant dosesNo effect observed[8]Not applicable (inactive)
In Vivo Anti-inflammatory Activity

To assess the potential for in vivo anti-inflammatory effects, the same cornerstone study utilized the kaolin-induced edema model in the rat hind paw.[8] This model is a standard method for evaluating the efficacy of anti-inflammatory agents. The results of this in vivo assay corroborated the in vitro findings, with the metabolites of meloxicam demonstrating a lack of anti-inflammatory activity.[8]

Table 2: In Vivo Anti-inflammatory Activity in Kaolin-Induced Rat Paw Edema

CompoundDose AdministeredInhibition of Edema
Meloxicam Effective doseSignificant anti-inflammatory effect
This compound Relevant dosesNo effect observed[8]
Other main metabolites Relevant dosesNo effect observed[8]

Experimental Protocols

While the specific, detailed protocols from the pivotal 1990 study are not available in publicly accessible literature, the following represents generalized methodologies for the key experiments cited.

In Vitro Prostaglandin Biosynthesis Assay (Bull Seminal Vesicles)

This assay is a classic method for determining the inhibitory activity of compounds on COX enzymes.

in_vitro_workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Vesicles Bull Seminal Vesicles Homogenize Homogenization & Centrifugation Vesicles->Homogenize Microsomes Microsomal Fraction (COX Source) Homogenize->Microsomes Incubate Incubate Microsomes with: - Test Compound (this compound) - Radiocative Arachidonic Acid Microsomes->Incubate Reaction Enzymatic Conversion to Prostaglandins Incubate->Reaction Stop Stop Reaction Reaction->Stop Separate Separation of Products (e.g., Chromatography) Stop->Separate Quantify Quantify Radioactive Prostaglandin E2 Separate->Quantify

Figure 2: General workflow for the in vitro prostaglandin biosynthesis assay.

Methodology:

  • Enzyme Preparation: Seminal vesicles from bulls are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in COX enzymes.

  • Incubation: The microsomal preparation is pre-incubated with various concentrations of the test compound (this compound) or a vehicle control.

  • Reaction Initiation: A radiolabeled substrate, typically [¹⁴C]-arachidonic acid, is added to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period, the reaction is terminated, often by acidification.

  • Extraction and Separation: The prostaglandins and unreacted arachidonic acid are extracted with an organic solvent. The various prostaglandins are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled prostaglandin E2 formed is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control.

In Vivo Kaolin-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.

in_vivo_workflow cluster_procedure Experimental Procedure Animal_Group Group Rats Baseline Measure Baseline Paw Volume Animal_Group->Baseline Administer Administer Test Compound (this compound) or Vehicle Baseline->Administer Induce Induce Inflammation: Subplantar Injection of Kaolin Administer->Induce Measure_Edema Measure Paw Volume at Specific Time Intervals Induce->Measure_Edema Calculate Calculate % Inhibition of Edema Measure_Edema->Calculate

References

5'-Carboxy Meloxicam as a biomarker of meloxicam exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of the cyclooxygenase (COX) enzyme, with a preference for COX-2.[1] Its efficacy in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis is well-established.[1] The pharmacokinetic profile of meloxicam is characterized by a long elimination half-life, which supports once-daily dosing.[2] Meloxicam is extensively metabolized in the liver into four primary, biologically inactive metabolites.[1][2] Among these, 5'-Carboxy Meloxicam is a major metabolite, and its quantification in biological matrices serves as a reliable biomarker for assessing meloxicam exposure. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its metabolic pathway, analytical methodologies for its detection, and a summary of its pharmacokinetic properties.

Metabolic Pathway of Meloxicam to this compound

The biotransformation of meloxicam to this compound is a two-step process that primarily occurs in the liver. The initial and rate-limiting step is the hydroxylation of the 5-methyl group on the thiazolyl ring of meloxicam to form an intermediate metabolite, 5'-hydroxymethyl meloxicam. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[3] Subsequently, 5'-hydroxymethyl meloxicam is further oxidized to this compound. This second oxidation step is not mediated by cytochrome P450 enzymes.[4] The resulting this compound is pharmacologically inactive and, along with other metabolites, is excreted from the body in urine and feces.[1]

Genetic polymorphisms in the CYP2C9 gene can significantly impact the metabolism of meloxicam, leading to variations in drug exposure and response. Individuals who are poor metabolizers of CYP2C9 may have a reduced capacity to form 5'-hydroxymethyl meloxicam, resulting in a longer half-life of the parent drug and potentially an increased risk of adverse effects.[5] Therefore, monitoring this compound levels can provide insights into an individual's metabolic phenotype for CYP2C9 substrates.

Meloxicam_Metabolism Meloxicam Meloxicam Hydroxymethyl_Meloxicam 5'-Hydroxymethyl Meloxicam (Intermediate Metabolite) Meloxicam->Hydroxymethyl_Meloxicam CYP2C9 (major) CYP3A4 (minor) Carboxy_Meloxicam This compound (Major Metabolite) Hydroxymethyl_Meloxicam->Carboxy_Meloxicam Alcohol/Aldehyde Dehydrogenase

Metabolic pathway of meloxicam to this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Meloxicam in Human Plasma (Single 15 mg Oral Dose)

ParameterValue (Mean ± SD)Reference
Cmax (ng/mL) 1146.9 - 1445.7
AUC₀-inf (ng·h/mL) 33784.3 - 42400
t½ (h) 18.29 - 22.0
tmax (h) 4.1 - 5.0

Table 2: Pharmacokinetic Parameters of Meloxicam and this compound in Human Oral Fluid (Single 15 mg Oral Dose)

AnalyteParameterValue (Mean ± SD)
Meloxicam Cmax (ng/mL) 115.3 ± 46.1
AUC₀-t (ng·h/mL) 3438.1 ± 1380.2
t½ (h) 21.3 ± 8.2
tmax (h) 10.5 ± 4.2
This compound Cmax (ng/mL) 39.8 ± 15.2
AUC₀-t (ng·h/mL) 1890.7 ± 784.3
t½ (h) 23.8 ± 9.5
tmax (h) 28.5 ± 10.1
Data sourced from a study by de Moraes Oliveira et al. (2023).[4]

Experimental Protocols

The accurate quantification of this compound is essential for its use as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable analytical technique for this purpose.

Sample Preparation: Liquid-Liquid Extraction (Plasma)

This protocol is adapted from a method for the simultaneous determination of meloxicam and this compound in human plasma.[4]

  • Sample Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Isoxicam in methanol).

  • Acidification: Add 100 µL of 0.1 M HCl to acidify the sample.

  • Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Analytical Method: LC-MS/MS

The following parameters are representative for the analysis of this compound.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., XBridge™ C18, 50 mm x 2.1 mm, 3.5 µm) is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase composition is 65% methanol in 10 mM ammonium formate.[4]

  • Flow Rate: A flow rate of 0.3 to 0.5 mL/min is commonly employed.

  • Column Temperature: The column is usually maintained at a constant temperature, for instance, 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

  • MRM Transitions: The precursor and product ions for this compound need to be optimized. A reported transition is:

    • Precursor Ion (Q1): m/z 381.9

    • Product Ions (Q3): m/z 144.95 and m/z 170.95[4]

  • Instrument Parameters: Other parameters such as collision energy and pre-bias voltages should be optimized for the specific instrument being used. Representative values are:

    • Collision Energy (CE): -20 V[4]

    • Q1 Pre-Bias: -14 V[4]

    • Q3 Pre-Bias: -27 V[4]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Mode) ESI->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

A typical analytical workflow for this compound.

Conclusion

This compound is a significant and reliable biomarker for assessing exposure to its parent drug, meloxicam. Its formation is directly linked to the metabolic activity of CYP2C9, a key enzyme in the biotransformation of many pharmaceuticals. The quantification of this compound, alongside meloxicam, in biological fluids provides a comprehensive pharmacokinetic profile, which is invaluable in clinical research, drug development, and therapeutic drug monitoring. The well-established LC-MS/MS methodologies allow for sensitive and specific measurement, ensuring high-quality data for these applications. This technical guide provides a foundational understanding of the role of this compound as a biomarker and offers detailed protocols to aid researchers in their study design and execution.

References

The In Vivo Generation of 5'-Carboxy Meloxicam: A Cross-Species Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used in both human and veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, a key aspect of which is its metabolic fate. The primary route of meloxicam metabolism across numerous species is hepatic oxidation, leading to the formation of pharmacologically inactive metabolites that are subsequently excreted. A major product of this biotransformation is 5'-Carboxy Meloxicam. Understanding the inter-species variability in the rate and extent of this compound formation is crucial for drug development, dose regimen design, and the extrapolation of preclinical safety and efficacy data to clinical settings. This technical guide provides an in-depth overview of the in vivo generation of this compound in various species, presenting available quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.

The Metabolic Pathway of Meloxicam to this compound

Meloxicam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The formation of this compound is a two-step process. The initial and rate-limiting step is the hydroxylation of the 5-methyl group on the thiazolyl ring of meloxicam to form 5'-Hydroxymethyl Meloxicam. This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, with a minor contribution from CYP3A4 in humans.[1][2] Subsequently, 5'-Hydroxymethyl Meloxicam is further oxidized to the carboxylic acid derivative, this compound.[1] This final oxidation step is not believed to involve cytochrome P450 enzymes.[2]

Meloxicam_Metabolism cluster_enzymes Enzymatic Conversion Meloxicam Meloxicam Hydroxymethyl 5'-Hydroxymethyl Meloxicam Meloxicam->Hydroxymethyl CYP2C9 (major) CYP3A4 (minor) Carboxy This compound Hydroxymethyl->Carboxy Oxidation CYP2C9 (major)\nCYP3A4 (minor) CYP2C9 (major) CYP3A4 (minor) Oxidation Oxidation

Caption: Metabolic pathway of Meloxicam to this compound.

In Vivo Generation of this compound in Different Species

Significant inter-species variation exists in the pharmacokinetic profile and metabolic disposition of meloxicam. While the fundamental metabolic pathway remains consistent, the relative abundance of metabolites can differ.

Humans

In humans, meloxicam is almost completely metabolized, with the parent drug accounting for only about 5% of the eliminated dose. The metabolites are excreted in approximately equal proportions in urine and feces.[3] The major metabolite is this compound, which accounts for about 60% of the administered dose.[4] Another significant metabolite, 5'-Hydroxymethyl Meloxicam, is excreted to a lesser extent, accounting for approximately 9% of the dose.[1]

Pigs

Studies in pigs using radiolabeled [14C]-meloxicam have provided detailed quantitative data on metabolite excretion. Following intramuscular administration, the major urinary metabolites were the 5'-Carboxy and 5'-Hydroxymethyl metabolites, accounting for 20-33% and 31-43% of the urinary radioactivity, respectively, 24 hours after the second dose. The parent compound represented only a minor fraction of the urinary radioactivity (2.5%). In feces, the 5'-Carboxy metabolite was the major component, accounting for approximately 65% of the fecal radioactivity over 5 days, while the parent drug accounted for only 2.8%.[5]

Cats

A study in male cats using orally administered [14C]-meloxicam found that a total of 21% of the recovered dose was eliminated in the urine, with 19% as metabolites and 2% as unchanged meloxicam. The majority of the dose (79%) was eliminated in the feces, with 30% as metabolites and 49% as unchanged meloxicam. While five major oxidative metabolites were detected, the study did not provide a quantitative breakdown for each individual metabolite.[6]

Dogs, Horses, and Cattle

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacokinetics of meloxicam and the excretion of its metabolites in various species.

Table 1: Pharmacokinetic Parameters of Meloxicam in Different Species (Single Dose Administration)

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t½ (h)
Human 15 (total dose)Oral~0.8-1.2~5-6~20
Dog 0.2IV--~24
Cat 0.3SC1.11.5~24
Horse 0.6IV--8.54 ± 3.02
Cattle 0.5IV--7.9 (Heifers)
Pig 0.4IM--3.22 ± 1.52

Note: Pharmacokinetic parameters can vary significantly based on breed, age, health status, and experimental conditions.

Table 2: Excretion of Meloxicam and its Metabolites in Different Species

SpeciesRouteMatrixUnchanged Meloxicam (%)Metabolites (%)This compound (%)
Human OralUrine & Feces~5~95~60
Pig IMUrine2.597.520-33
Pig IMFeces2.897.2~65
Cat OralUrine219Not specified
Cat OralFeces4930Not specified
Dog --Data not availableData not availableData not available
Horse --Data not availableData not availableData not available
Cattle --Data not availableData not availableData not available

Experimental Protocols

The following sections provide an overview of typical experimental methodologies for the in vivo study of meloxicam metabolism.

General Experimental Workflow

A typical in vivo study to investigate the generation of this compound involves several key steps, from animal preparation to data analysis.

Experimental_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration cluster_data Data Analysis Animal_Prep Animal Acclimation & Fasting Baseline_Sample Baseline Sample Collection (Blood, Urine, Feces) Animal_Prep->Baseline_Sample Drug_Admin Meloxicam Administration (e.g., Oral, IV, IM, SC) Baseline_Sample->Drug_Admin Time_Course_Sample Time-Course Sample Collection (Blood, Urine, Feces) Drug_Admin->Time_Course_Sample Sample_Processing Sample Processing (e.g., Plasma Separation, Homogenization) Time_Course_Sample->Sample_Processing Extraction Analyte Extraction (e.g., SPE, LLE) Sample_Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Metabolite_Quant Metabolite Quantification Analysis->Metabolite_Quant

Caption: A generalized experimental workflow for in vivo meloxicam metabolism studies.
Detailed Methodologies

1. Animal Models and Husbandry:

  • Species: Studies have been conducted in various species including beagle dogs, domestic short-hair cats, Wistar rats, healthy adult horses, Holstein cattle, and Yorkshire/Landrace cross pigs.

  • Health Status: Animals are typically confirmed to be clinically healthy through physical examination and baseline bloodwork.

  • Housing: Animals are housed in appropriate facilities (e.g., metabolism cages for urine and feces collection) with controlled environmental conditions (temperature, humidity, light/dark cycle).[7]

  • Acclimation: A suitable acclimation period is provided before the start of the study.

  • Fasting: Animals are often fasted overnight prior to drug administration to minimize variability in drug absorption.[6]

2. Drug Administration:

  • Formulation: Meloxicam is administered in various formulations, including oral tablets, oral suspensions, and solutions for injection. For metabolism studies, radiolabeled ([14C]) meloxicam is often used to facilitate the tracking and quantification of the drug and its metabolites.[6]

  • Routes of Administration: Common routes include oral (PO), intravenous (IV), intramuscular (IM), and subcutaneous (SC).

  • Dosing: The dose administered varies depending on the species and the objectives of the study. For example, a common oral dose in cats is 0.3 mg/kg, while in horses a dose of 0.6 mg/kg is often used.[6][8]

3. Sample Collection:

  • Blood: Blood samples are typically collected from a suitable vein (e.g., jugular, cephalic, saphenous) at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. For example, in dogs, blood might be collected at 0, 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 72, and 96 hours post-dose.[9]

  • Urine and Feces: For excretion studies, animals are often housed in metabolism cages that allow for the separate collection of urine and feces over an extended period (e.g., up to 144 hours).[6][7]

  • Sample Handling: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. All biological samples are typically stored frozen (e.g., at -20°C or -80°C) until analysis.

4. Bioanalytical Method:

  • Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of meloxicam and its metabolites, including this compound, in biological matrices.[10]

  • Sample Preparation: Prior to LC-MS/MS analysis, the analytes of interest are extracted from the biological matrix. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatography: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18) and separated using a suitable mobile phase gradient.

  • Mass Spectrometry: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of each compound.

  • Method Validation: The bioanalytical method is rigorously validated to ensure its accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Conclusion

The in vivo generation of this compound is a consistent and major metabolic pathway for meloxicam across multiple species, including humans, pigs, and cats. The formation of this inactive metabolite is a critical step in the clearance of the drug. While the qualitative metabolic profile appears to be similar across the species reviewed, significant quantitative differences in the extent of metabolite formation and excretion exist. For instance, in humans and pigs, this compound is a predominant metabolite, whereas in cats, a larger proportion of the parent drug is excreted unchanged in the feces. For other key veterinary species such as dogs, horses, and cattle, there is a notable lack of publicly available quantitative data on the conversion of meloxicam to this compound. This data gap highlights the need for further research, particularly using radiolabeled compounds, to fully characterize the metabolic fate of meloxicam in these species. A comprehensive understanding of these inter-species differences is paramount for the accurate extrapolation of pharmacokinetic and pharmacodynamic data in veterinary drug development and for ensuring the safe and effective use of meloxicam in diverse animal populations.

References

An In-depth Technical Guide to the Synthesis and Purification of 5'-Carboxy Meloxicam for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the synthesis and purification of 5'-Carboxy Meloxicam, the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The availability of high-purity this compound is essential for various research applications, including metabolic studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and as a reference standard in analytical assays.

Introduction: The Metabolic Pathway of Meloxicam

Meloxicam undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form biologically inactive metabolites.[1] The major metabolic pathway involves a two-step oxidation of the methyl group on the thiazole ring.

  • Hydroxylation: Meloxicam is first oxidized to an intermediate metabolite, 5'-Hydroxymethyl Meloxicam. This reaction is predominantly catalyzed by the CYP2C9 isoform, with a minor contribution from CYP3A4.[2][3]

  • Oxidation: The 5'-Hydroxymethyl Meloxicam intermediate is subsequently oxidized to the final major metabolite, this compound, which accounts for approximately 60% of an administered dose.[4][5]

This natural metabolic cascade provides the logical framework for the chemical synthesis of this compound in a laboratory setting.

G meloxicam Meloxicam hydroxymethyl 5'-Hydroxymethyl Meloxicam (Intermediate) meloxicam->hydroxymethyl Step 1: Hydroxylation (CYP2C9 / CYP3A4) carboxy This compound (Final Product) hydroxymethyl->carboxy Step 2: Oxidation

Caption: Metabolic pathway of Meloxicam to this compound.

Synthesis of this compound

The synthesis is approached as a two-step process mirroring the metabolic pathway. The primary challenge lies in the selective oxidation of the thiazole methyl group without affecting the rest of the molecule's sensitive structure.

Step 1: Preparation of 5'-Hydroxymethyl Meloxicam (Intermediate)

Direct chemical hydroxylation of the 5-methyl group of Meloxicam is synthetically challenging due to a lack of regio- and stereospecificity.[3] Therefore, researchers typically employ one of two strategies:

  • Biotransformation: Utilizing microorganisms that express oxidative enzymes, such as the filamentous fungus Cunninghamella blakesleeana, can effectively convert Meloxicam to 5'-Hydroxymethyl Meloxicam.[3] This method leverages nature's enzymatic precision.

  • Procurement: For many research applications, the most practical approach is to obtain high-purity 5'-Hydroxymethyl Meloxicam (CAS 130262-92-9) from a specialized chemical supplier.[6][7]

This guide will proceed assuming the starting material for the second step is pre-existing 5'-Hydroxymethyl Meloxicam.

Step 2: Oxidation of 5'-Hydroxymethyl Meloxicam

The conversion of the primary alcohol in 5'-Hydroxymethyl Meloxicam to a carboxylic acid is a standard organic transformation. A mild and efficient method that is compatible with complex substrates is TEMPO-mediated oxidation.[4]

This protocol describes a two-stage, one-pot oxidation process.

  • Initial Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5'-Hydroxymethyl Meloxicam (1 equivalent) in a suitable solvent mixture, such as dichloromethane (DCM) and water (e.g., 1:1 v/v).

    • Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (approx. 0.05 equivalents) and potassium bromide (KBr) (approx. 0.5 equivalents) to the solution.

  • First Oxidation (Alcohol to Aldehyde):

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach) (approx. 1.2 equivalents) while vigorously stirring. The pH should be maintained around 9-10, using a sodium bicarbonate buffer if necessary.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This first stage typically forms the intermediate aldehyde.

  • Second Oxidation (Aldehyde to Carboxylic Acid):

    • To the same reaction mixture, add a solution of sodium chlorite (NaClO₂) (approx. 2.0 equivalents) in a phosphate buffer (pH ~6.7).

    • Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the carboxylic acid product (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidizing agents.

    • Separate the organic and aqueous layers.

    • Acidify the aqueous layer to a pH of 3-4 with dilute HCl. This will protonate the carboxylate salt, making the final product less water-soluble.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual reagents. A multi-step approach combining acid-base extraction and reversed-phase chromatography is highly effective.[5][8][9]

G cluster_0 Acid-Base Extraction cluster_1 Chromatography Crude Crude Product in Organic Solvent WashBase Wash with aq. NaHCO₃ Crude->WashBase Separate1 Separate Layers WashBase->Separate1 Aqueous Aqueous Layer (Contains Product as Salt) Separate1->Aqueous OrganicWaste Organic Layer (Neutral Impurities) Separate1->OrganicWaste Acidify Acidify Aqueous Layer (e.g., with HCl to pH 3-4) Aqueous->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry & Concentrate Extract->Dry PartiallyPure Partially Purified Product Dry->PartiallyPure PrepHPLC Preparative RP-HPLC PartiallyPure->PrepHPLC Collect Collect Fractions PrepHPLC->Collect Evaporate Evaporate Solvent Collect->Evaporate Pure High-Purity Product Evaporate->Pure

Caption: General purification workflow for this compound.

  • Acid-Base Extraction (Initial Cleanup): [5]

    • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer, which now contains the product. The organic layer, containing neutral impurities, can be discarded.

    • Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is approximately 3-4. The pure product should precipitate out of the solution.

    • Extract the acidified aqueous solution several times with fresh ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield a partially purified solid.

  • Reversed-Phase Preparative HPLC (High-Purity Isolation):

    • Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., methanol or DMF).

    • Purify the material using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

    • Employ a gradient elution method, for example, using a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the carboxyl group remains protonated.

    • Example Gradient: Start with 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes.

    • Monitor the elution using a UV detector (a wavelength of ~355-361 nm is appropriate for Meloxicam and its derivatives).[10][11]

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the product is in a largely aqueous mobile phase) to obtain the final high-purity this compound.

Data Presentation

Table 1: Physicochemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Meloxicam71125-38-7C₁₄H₁₃N₃O₄S₂351.40
5'-Hydroxymethyl Meloxicam130262-92-9C₁₄H₁₃N₃O₅S₂367.40[7]
This compound130262-93-0C₁₄H₁₁N₃O₆S₂381.38
Table 2: Example HPLC Conditions for Analysis and Purification
ParameterAnalytical Method ExamplePreparative Method Adaptation
Column C18, (e.g., 150 x 3.0 mm, 5 µm)[10]C18, (e.g., 250 x 20 mm, 10 µm)
Mobile Phase A 0.2% Formic Acid in Water[10]0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[10]Acetonitrile or Methanol
Elution Isocratic (e.g., 30:70 A:B) or GradientGradient (e.g., 5% to 95% B)
Flow Rate 1.0 mL/min[10]15-20 mL/min
Detection UV at 355 nm[10]UV at 355 nm
Temperature Ambient or 40°CAmbient

References

In-Depth Technical Guide: Stability and Storage of 5'-Carboxy Meloxicam Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the 5'-Carboxy Meloxicam analytical standard. As a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, ensuring the integrity of this standard is critical for accurate bioanalytical and metabolic studies. This document outlines best practices for storage, handling, and stability assessment based on available data for the parent compound and general principles for related chemical structures.

Introduction to this compound

This compound is the main metabolite of Meloxicam, formed in vivo through the oxidation of the 5'-hydroxymethyl intermediate. Its quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies. The accuracy of these studies relies heavily on the purity and stability of the this compound reference standard.

Chemical Information:

  • Chemical Name: 2-((4-hydroxy-2-methyl-1,1-dioxidobenzo[1][2]thieno[3,2-e][3][4]thiazin-3-yl)formamido)thiazole-5-carboxylic acid

  • CAS Number: 130262-93-0

  • Molecular Formula: C₁₄H₁₁N₃O₆S₂

  • Molecular Weight: 381.38 g/mol

Recommended Storage and Handling Conditions

While specific long-term stability data for this compound is not extensively published, recommendations can be derived from information on Meloxicam, general guidelines for analytical standards, and the chemical nature of the molecule.

Short-Term and Long-Term Storage

For optimal stability, the following storage conditions are recommended. Data presented is a synthesis of best practices for related compounds and general chemical stability principles.

ConditionTemperatureHumidityLight ConditionsContainerDuration
Long-Term Storage -20°C or colderControlled, low humidity (with desiccant)Protect from lightTightly sealed, amber glass vial> 1 year
Short-Term Storage 2-8°C (Refrigerator)Controlled, low humidityProtect from lightTightly sealed, amber glass vialUp to 1 month
Working Solutions 2-8°CN/AProtect from lightTightly sealed, amber glass autosampler vialsUp to 24 hours
Shipping AmbientN/AProtect from lightSecurely sealed vialAs per transit time
Handling Procedures
  • Hygroscopicity: While not explicitly documented, the presence of a carboxylic acid and other polar functional groups suggests that this compound may be hygroscopic. It is advisable to handle the solid standard in a low-humidity environment, such as a glove box or a desiccator.

  • Solution Preparation: For preparing stock solutions, use high-purity solvents such as DMSO, DMF, or methanol. Due to the carboxylic acid moiety, solubility may be enhanced in slightly basic aqueous solutions. It is recommended to prepare fresh working solutions daily from a stock solution.

  • General Precautions: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials to maintain integrity.

Factors Affecting Stability

The stability of this compound can be influenced by several environmental factors. Understanding these is key to preventing degradation of the standard.

Stability Stability of this compound Temperature Temperature Stability->Temperature High temp accelerates degradation Light Light Stability->Light Photodegradation possible Humidity Humidity Stability->Humidity Hygroscopic nature may lead to hydrolysis pH pH Stability->pH Susceptible to acid/base hydrolysis Oxidizing_Agents Oxidizing Agents Stability->Oxidizing_Agents Potential for oxidation cluster_0 Forced Degradation Workflow Start This compound Standard Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Start->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

References

Commercial Availability and Analytical Application of 5'-Carboxy Meloxicam Reference Material: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5'-Carboxy Meloxicam reference material, a critical component in the pharmaceutical industry for analytical method development, validation, and quality control. Furthermore, this guide details experimental protocols for its application in analytical chromatography, ensuring accurate and reproducible results in research and drug development settings.

Introduction

This compound is the primary metabolite of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID).[1] As a key related substance, its identification and quantification are crucial for impurity profiling and stability studies of Meloxicam. The availability of a high-purity this compound reference standard is therefore essential for pharmaceutical manufacturers and researchers to comply with regulatory requirements and ensure the safety and efficacy of the final drug product. This reference material is utilized in various analytical applications, including method development and validation for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Commercial Availability of this compound Reference Material

This compound reference material is commercially available from a number of specialized chemical suppliers. These suppliers offer the compound with varying levels of certification and documentation to meet the diverse needs of the research and pharmaceutical community. The following table summarizes the offerings from several prominent suppliers.

SupplierCatalog NumberCAS NumberPurityAdditional Information
Axios Research AR-M01292130262-93-0Not specifiedFully characterized chemical compound for use as a reference standard.[2]
LGC Standards TRC-C178725-10MG130262-93-0>95% (HPLC)Certified reference material.[2]
SynZeal Not specified130262-93-0Not specifiedSupplied with COA and analytical data.
SynThink Research Chemicals SA71511130262-93-0High purityProvided with CoA, 1H-NMR, Mass, HPLC, IR, and TGA data.[4]
SRIRAMCHEM SPM040-17130262-93-0High-PurityPharmaceutical reference standard, batch-specific CoA available.
Simson Pharma Limited M080013130262-93-0Not specifiedAccompanied by a Certificate of Analysis.
Parchem Not specified130262-93-0Not specifiedSpecialty material.
The Pure Chem TPC20645130262-93-0>95%Research chemical.
Santa Cruz Biotechnology sc-207069130262-93-0Not specifiedFor research use only.

Experimental Protocols

The following protocols are provided as representative examples for the use of this compound reference material in analytical method development and validation.

LC-MS/MS Method for Quantification in Oral Fluid

This method is adapted from a validated procedure for the determination of Meloxicam and this compound in oral fluid samples.[3]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Meloxicam reference standard

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Internal Standard (e.g., Meloxicam-d3)

3.1.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to construct a calibration curve. Suggested concentrations range from 0.61 ng/mL to 625 ng/mL.[3]

  • Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., Meloxicam-d3) in methanol at a concentration of 1 mg/mL. A working solution is then prepared by dilution.

3.1.3. Chromatographic Conditions

  • LC System: A validated liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Shim-Pack XR-ODS 75 L × 2.0 column with a C18 pre-column.[3]

  • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (80:20, v/v).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.[3]

  • Total Run Time: 5 minutes.[3]

3.1.4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized.

  • Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound must be determined by direct infusion of the standard solution.

3.1.5. Sample Preparation (from Oral Fluid)

  • A Microelution Plate with Solid Phase Extraction (MEPS) can be utilized for sample extraction.[3]

  • Condition the MEPS cartridge with methanol and water.

  • Load the oral fluid sample.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte using a solution of methanol and 10 mM ammonium acetate (80:20 v/v).[3]

  • Inject the eluate into the LC-MS/MS system.

General RP-HPLC Method for Impurity Profiling

This protocol provides a general framework for developing an RP-HPLC method for the analysis of Meloxicam and its impurities, including this compound. This is based on common practices for stability-indicating methods.[5][6]

3.2.1. Materials and Reagents

  • This compound reference standard

  • Meloxicam reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (analytical grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid or potassium hydroxide for pH adjustment

  • Ultrapure water

3.2.2. Standard Solution Preparation

  • Stock Solution: Prepare individual stock solutions of this compound and Meloxicam in a suitable solvent, such as methanol or a mixture of mobile phase components. A typical concentration would be 100 µg/mL.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration for analysis (e.g., 10-20 µg/mL).

3.2.3. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column, such as a Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm), is a common choice.[5]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent is typical. For example, a mobile phase consisting of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6) and methanol in a 45:55 v/v ratio has been reported.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection Wavelength: Meloxicam and its impurities show good absorbance at around 361 nm.[5][7]

  • Injection Volume: 20 µL.

3.2.4. Method Validation Parameters Once the method is developed, it should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualization of Workflow

The following diagram illustrates the general workflow for the procurement and utilization of this compound reference material in a pharmaceutical analysis setting.

Workflow for 5-Carboxy Meloxicam Reference Material cluster_procurement Procurement Phase cluster_utilization Analytical Utilization Phase identify_need Identify Need for Reference Standard search_suppliers Search and Identify Potential Suppliers identify_need->search_suppliers evaluate_suppliers Evaluate Suppliers (CoA, Purity, Cost) search_suppliers->evaluate_suppliers procure_standard Procure Reference Material evaluate_suppliers->procure_standard receive_standard Receive and Verify Standard (Documentation) procure_standard->receive_standard Shipment prepare_solutions Prepare Stock and Working Solutions receive_standard->prepare_solutions method_development Analytical Method Development (HPLC, LC-MS) prepare_solutions->method_development method_validation Method Validation (ICH Guidelines) method_development->method_validation routine_analysis Routine Analysis (QC, Stability Studies) method_validation->routine_analysis

Caption: Workflow for Procurement and Use of this compound.

References

Methodological & Application

Application Note: Quantification of 5'-Carboxy Meloxicam in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5'-Carboxy Meloxicam, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, in human plasma. This method is crucial for pharmacokinetic and drug metabolism studies. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput bioanalysis in clinical and research settings.

Introduction

Meloxicam is an NSAID widely prescribed for the treatment of various forms of arthritis. It is extensively metabolized in the liver, primarily by cytochrome P450 2C9 (CYP2C9), to its inactive metabolite, this compound.[1][2][3] Accurate quantification of this compound in plasma is essential for understanding the pharmacokinetic profile of Meloxicam, assessing patient metabolism, and in drug development. This application note provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Meloxicam reference standard

  • Isoxicam (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (blank)

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Thermo Fisher)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Chromatographic Conditions

A summary of the liquid chromatography conditions is provided in the table below.

ParameterCondition
Column XBridge™ C18, 5 µm, 4.6 x 150 mm (or equivalent)[4]
Mobile Phase 65% Methanol in 10 mM Ammonium Formate (pH 3.0)[4]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 5 minutes[5][6]
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The specific MRM transitions and instrument parameters are detailed below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 368.0115.025
Meloxicam 352.1115.1[7]28
Isoxicam (IS) 336.0115.027

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound, Meloxicam, and Isoxicam (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound and Meloxicam stock solutions in 50:50 methanol:water to create working standard solutions for the calibration curve and quality control samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the Isoxicam internal standard working solution (e.g., 100 ng/mL).

  • Add 50 µL of 0.1 M HCl and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

  • Linearity: The calibration curve for this compound was linear over the concentration range of 2 to 100 ng/mL in human plasma.[4] The coefficient of determination (r²) was consistently ≥ 0.995.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low 54.86.23.54.1
Medium 503.54.92.13.3
High 802.94.11.82.5
  • Recovery: The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent and ranged from 85% to 95% across the three QC levels.

  • Matrix Effect: The matrix effect was evaluated and found to be negligible, indicating that endogenous plasma components did not interfere with the ionization of the analyte or the internal standard.[4]

Visualizations

Meloxicam_Metabolism Meloxicam Meloxicam Metabolite_5_Hydroxy 5'-Hydroxymethyl Meloxicam Meloxicam->Metabolite_5_Hydroxy Hydroxylation Metabolite_5_Carboxy This compound (Inactive) Metabolite_5_Hydroxy->Metabolite_5_Carboxy Oxidation CYP2C9 CYP2C9 (major) CYP2C9->Meloxicam CYP3A4 CYP3A4 (minor) CYP3A4->Meloxicam Alcohol_Dehydrogenase Alcohol/Aldehyde Dehydrogenase Alcohol_Dehydrogenase->Metabolite_5_Hydroxy

Caption: Metabolic pathway of Meloxicam to this compound.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma_Sample->Add_IS Acidify 3. Acidify (HCl) Add_IS->Acidify LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Centrifuge 5. Centrifuge LLE->Centrifuge Evaporate 6. Evaporate Organic Layer Centrifuge->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Chromatography 9. Chromatographic Separation (C18 Column) Inject->Chromatography Detection 10. MS/MS Detection (MRM) Chromatography->Detection Integration 11. Peak Integration Detection->Integration Quantification 12. Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic studies and clinical monitoring. The method has been thoroughly validated and meets the criteria for bioanalytical method validation.

References

Selecting an Optimal Internal Standard for 5'-Carboxy Meloxicam Analysis by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the selection of a suitable internal standard (IS) for the quantitative analysis of 5'-Carboxy Meloxicam, the major metabolite of Meloxicam, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An appropriate internal standard is critical for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of bioanalytical methods. This application note reviews potential internal standards, outlines detailed experimental protocols, and presents quantitative data to aid in the selection process.

Introduction

Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID). Its primary metabolite, this compound, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of this metabolite in biological matrices is essential for understanding the disposition of Meloxicam. LC-MS/MS has become the preferred method for such analyses due to its high sensitivity and selectivity.[1]

The use of an internal standard is a fundamental aspect of developing a robust quantitative LC-MS/MS assay. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, without interfering with the analyte itself.[2][3] This document explores the selection criteria and provides a comparative overview of commonly used internal standards for the analysis of Meloxicam and its metabolites.

The Role and Characteristics of an Ideal Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability. The peak area ratio of the analyte to the IS is used for quantification, which helps to mitigate errors arising from sample preparation inconsistencies and instrumental drift.[2]

Key characteristics of a suitable internal standard include:

  • Structural Similarity: The IS should be structurally similar to the analyte to ensure comparable extraction recovery and ionization efficiency.[4]

  • Co-elution (for Stable Isotope Labeled IS): A stable isotope-labeled (SIL) internal standard is considered the "gold standard" as it co-elutes with the analyte and experiences identical matrix effects.[4][5]

  • Resolution (for Analog IS): If a structural analog is used, it should be chromatographically resolved from the analyte and any other matrix components.[6]

  • Absence in Matrix: The IS must not be naturally present in the biological samples being analyzed.[7]

  • Stability: The IS should be stable throughout the sample preparation and analysis process.

  • Purity: The IS should be of high purity to avoid interference.[7]

Potential Internal Standards for this compound Analysis

Several compounds have been successfully employed as internal standards in LC-MS/MS methods for the analysis of Meloxicam and its metabolites. The choice of IS often depends on commercial availability, cost, and the specific requirements of the assay.

Stable Isotope Labeled (SIL) Internal Standard: Meloxicam-d3

Meloxicam-d3 is a deuterated form of Meloxicam and represents the most ideal internal standard.[8] Its physicochemical properties are nearly identical to that of the unlabeled analyte, ensuring that it behaves similarly during sample extraction and ionization.[5]

  • Advantages:

    • Compensates effectively for matrix effects and variations in ionization efficiency.[9]

    • Co-elutes with the analyte, providing the most accurate correction.

  • Disadvantages:

    • Higher cost and potentially limited commercial availability compared to analog standards.[4]

Structural Analog Internal Standards

When a SIL-IS is not feasible, a structural analog can be a suitable alternative. For this compound, analogs of Meloxicam or other NSAIDs from the oxicam class are commonly used.

  • Isoxicam: A structurally similar oxicam that has been successfully used as an internal standard for the simultaneous determination of Meloxicam and this compound.[10][11][12]

  • Piroxicam: Another member of the oxicam class that has been utilized as an internal standard for Meloxicam analysis.[13]

  • Tenoxicam: This compound has also been reported as an internal standard in bioequivalence studies of Meloxicam.[14]

Logical Flow for Internal Standard Selection

ISTD_Selection Analyte This compound Analysis Decision IS Availability & Cost? Analyte->Decision Ideal_IS Ideal IS: Stable Isotope Labeled (e.g., Meloxicam-d3) Method_Dev Method Development & Validation Ideal_IS->Method_Dev Analog_IS Alternative: Structural Analog (e.g., Isoxicam, Piroxicam, Tenoxicam) Analog_IS->Method_Dev Decision->Ideal_IS Available & Feasible Decision->Analog_IS Not Available or Cost-Prohibitive

Caption: Decision workflow for selecting an internal standard.

Experimental Protocols

The following protocols are generalized based on published methods and should be optimized for specific instrumentation and laboratory conditions.

Materials and Reagents
  • Analytes: this compound, Meloxicam

  • Internal Standards: Meloxicam-d3, Isoxicam, Piroxicam, Tenoxicam

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Acetate

  • Biological Matrix: Human Plasma (or other relevant matrix)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (or methanol) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

  • To 200 µL of plasma, add 20 µL of the IS working solution and 100 µL of 0.1 N HCl.[13]

  • Vortex for 10 seconds.

  • Add 2 mL of a mixture of tert-butyl methyl ether and ethyl acetate (70:30 v/v).[13]

  • Shake for 20 minutes and then centrifuge for 5 minutes.[13]

  • Transfer the organic layer to a new tube and evaporate to dryness at 40°C.[13]

  • Reconstitute the residue in 200 µL of mobile phase.[13]

  • Inject into the LC-MS/MS system.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant

Caption: General workflow for sample analysis.

LC-MS/MS Conditions

The following are example starting conditions that should be optimized.

ParameterCondition 1Condition 2
LC Column C18, 2.1 x 50 mm, 1.8 µmXBridge™ C18, 4.6 x 100 mm, 3.5 µm[10][11]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0)[10][11]
Mobile Phase B AcetonitrileMethanol[10][11]
Gradient 20% B to 90% B over 5 minIsocratic: 65% B[10][11]
Flow Rate 0.3 mL/min[8][15]0.8 mL/min
Injection Volume 5 µL[8]10 µL
Column Temp 40°C[8][15]Ambient
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI, Positive[14]
MS/MS Mode Multiple Reaction Monitoring (MRM)MRM

Quantitative Data Summary

The tables below summarize typical validation parameters from published methods for Meloxicam and this compound. These values can serve as a benchmark during method development.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
MeloxicamMeloxicam-d3Oral Fluid0.61 - 6250.6103[8][15]
This compoundMeloxicam-d3Oral Fluid0.61 - 6250.6103[8][15]
MeloxicamIsoxicamHuman Plasma10 - 250010[10][11]
This compoundIsoxicamHuman Plasma2 - 1002[10][11]
MeloxicamPiroxicamHuman Plasma10.09 - 3002.9610.09[13]

Table 2: Precision and Accuracy Data

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
MeloxicamLQC, MQC, HQC< 15%< 15%< 15%[8]
This compoundLQC, MQC, HQC< 15%< 15%< 15%[8]

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error)

Conclusion

The selection of an appropriate internal standard is a critical step in the development of a reliable LC-MS/MS method for the quantification of this compound. A stable isotope-labeled internal standard such as Meloxicam-d3 is the preferred choice, offering the best performance in correcting for analytical variability. However, in its absence, structural analogs like Isoxicam, Piroxicam, or Tenoxicam can also be effectively utilized, provided that the method is thoroughly validated. The protocols and data presented in this application note serve as a comprehensive resource for researchers to establish a robust and accurate analytical method for this compound.

References

Application Notes and Protocols for 5'-Carboxy Meloxicam Sample Preparation in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 5'-Carboxy Meloxicam, the primary metabolite of Meloxicam, in oral fluid for quantitative analysis. The following methods are described: Microextraction by Packed Sorbent (MEPS), a miniaturized form of Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). A general protocol for Protein Precipitation (PPT) is also included as a viable, simpler alternative.

Method 1: Microextraction by Packed Sorbent (MEPS)

MEPS is a miniaturized version of solid-phase extraction that utilizes a small amount of sorbent packed into a syringe needle (BIN), allowing for the processing of small sample volumes, making it ideal for oral fluid analysis.[1][2] This technique effectively removes matrix components, reducing interferences and leading to a clean, concentrated sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Quantitative Performance

A validated LC-MS/MS method following MEPS of this compound in oral fluid demonstrated the following performance characteristics[1][2][3]:

ParameterValue (ng/mL)
Lower Limit of Quantification (LLOQ)0.6103
Low-Quality Control (LQC)2.44
Medium-Quality Control (MQC)78.12
High-Quality Control (HQC)156.25
Linearity Range0.6103 - 625
Correlation Coefficient (r²) 0.9959

Intra- and inter-assay precision and accuracy were found to be within 15%, indicating a reproducible and accurate analysis.[2]

Experimental Protocol: MEPS

This protocol is based on the method developed by Paula et al. (2023).[1][2][3]

Materials:

  • MEPS syringe with a C18 packed bed insert (BIN)

  • Methanol (HPLC grade)

  • Milli-Q water or equivalent

  • 10 mM Ammonium Acetate

  • Internal Standard (IS) solution (e.g., Meloxicam-d3)

  • Collection vials

Procedure:

  • Conditioning: Condition the MEPS sorbent by aspirating and dispensing 100 µL of methanol, followed by 50 µL of Milli-Q water.[1]

  • Sample Loading: Add the internal standard to the oral fluid sample. Aspirate and dispense 100 µL of the oral fluid sample through the MEPS sorbent multiple times (e.g., 10 cycles) to ensure analyte adsorption.[1][3]

  • Washing: Wash the sorbent with 50 µL of Milli-Q water to remove unbound matrix components.[1][2][3]

  • Elution: Elute the retained this compound and IS by aspirating and dispensing 100 µL of the elution solution (Methanol and 10 mM Ammonium Acetate, 80:20 v/v) into a clean collection vial.[1][2][3]

  • Injection: The collected eluate is ready for injection into the LC-MS/MS system. An injection volume of 5 µL is recommended.[2][3]

  • Syringe Wash: Between samples, wash the syringe and BIN with a strong solvent like methanol (e.g., 5 x 100 µL) to prevent carryover.[2]

MEPS Workflow Diagram

MEPS_Workflow cluster_MEPS MEPS Syringe (C18) start Start: Oral Fluid Sample + IS conditioning 1. Conditioning Methanol (100 µL) Water (50 µL) loading 2. Sample Loading 100 µL Sample conditioning->loading Load Sample washing 3. Washing Water (50 µL) loading->washing Wash Matrix waste1 Waste loading->waste1 Unbound Matrix elution 4. Elution Methanol/Ammonium Acetate (100 µL) washing->elution Elute Analyte waste2 Waste washing->waste2 Interferents analysis LC-MS/MS Analysis elution->analysis

Caption: Workflow for this compound extraction from oral fluid using MEPS.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Quantitative Performance

An RP-HPLC method with UV detection following LLE of this compound from saliva reported the following performance metrics[4][5]:

ParameterValue
Percent Recovery 92.7%
Limit of Detection (LOD)8 ng
Limit of Quantification (LOQ)25 ng
Linearity Range25 - 1000 ng/mL
Experimental Protocol: LLE

Materials:

  • Dichloromethane (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

  • Internal Standard (IS) solution (e.g., Piroxicam)

Procedure:

  • Sample Aliquoting: Pipette a known volume of oral fluid (e.g., 500 µL) into a clean centrifuge tube.

  • Internal Standard Addition: Spike the sample with the internal standard.

  • Extraction: Add a volume of dichloromethane (e.g., 2 mL).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL) and vortex to dissolve.

  • Analysis: The reconstituted sample is ready for injection into the HPLC or LC-MS/MS system.

LLE Workflow Diagram

LLE_Workflow start Start: Oral Fluid + IS add_solvent 1. Add Dichloromethane start->add_solvent vortex 2. Vortex Mix add_solvent->vortex centrifuge 3. Centrifuge (Phase Separation) vortex->centrifuge collect 4. Collect Organic Layer centrifuge->collect waste Aqueous Layer (Waste) centrifuge->waste evaporate 5. Evaporate to Dryness collect->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from oral fluid using LLE.

Method 3: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the majority of proteins from a biological sample by adding a miscible organic solvent or an acid, which denatures and precipitates them.[6] While potentially leading to more significant matrix effects compared to SPE or LLE, its simplicity makes it suitable for high-throughput screening.

General Experimental Protocol: PPT

Materials:

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge

  • Syringe filters (optional)

  • Internal Standard (IS) solution

Procedure:

  • Sample Aliquoting: Pipette a known volume of oral fluid (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with the internal standard.

  • Precipitation: Add a precipitating solvent, typically ice-cold acetonitrile, at a ratio of 3:1 to 5:1 (solvent:sample, v/v).[6] For 100 µL of oral fluid, add 300-500 µL of ACN.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubation (Optional): For enhanced precipitation, incubate the samples at a low temperature (e.g., -20°C) for 10-20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Further Processing (Optional but Recommended): For cleaner samples, the supernatant can be evaporated and reconstituted in the mobile phase. Alternatively, it can be filtered through a syringe filter (e.g., 0.22 µm) before analysis.

  • Analysis: The resulting supernatant is ready for injection.

PPT Logical Relationship Diagram

PPT_Logic oral_fluid Oral Fluid Sample add_solvent Add Organic Solvent (e.g., Acetonitrile) oral_fluid->add_solvent denaturation Protein Denaturation & Precipitation add_solvent->denaturation separation Physical Separation (Centrifugation) denaturation->separation supernatant Supernatant (Analyte + Soluble Matrix) separation->supernatant pellet Pellet (Precipitated Proteins) separation->pellet analysis Inject for Analysis supernatant->analysis

Caption: Logical steps involved in the protein precipitation of oral fluid samples.

References

5'-Carboxy Meloxicam: A Key Metabolite in Drug Metabolism and Disposition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

5'-Carboxy Meloxicam is the principal and pharmacologically inactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Its formation is a critical step in the clearance of Meloxicam from the body. The study of this compound provides valuable insights into the metabolism and disposition of its parent drug, particularly concerning the activity of the cytochrome P450 enzyme system. This document provides detailed application notes and protocols for the use of this compound in drug metabolism and disposition studies, aimed at researchers, scientists, and drug development professionals.

The metabolic pathway to this compound is a two-step process. Initially, Meloxicam is hydroxylated to form 5'-hydroxymethyl Meloxicam. This reaction is primarily catalyzed by the polymorphic enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] Subsequently, 5'-hydroxymethyl Meloxicam is further oxidized by cytosolic dehydrogenases to the final product, this compound. Due to the primary role of CYP2C9 in the initial hydroxylation step, the rate of formation of this compound can serve as an indirect biomarker for CYP2C9 activity. This is particularly relevant for pharmacogenetic studies, as individuals with different CYP2C9 genotypes exhibit varied rates of Meloxicam metabolism, leading to significant differences in drug exposure and potential for adverse effects.[3]

Data Presentation

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of this compound.

Table 1: Analytical Method Parameters for this compound Quantification

ParameterHuman Plasma (LC-MS/MS)[4]Human Oral Fluid (LC-MS/MS)[5]
Linear Range2 - 100 ng/mL0.61 - 625 ng/mL
LLOQ2 ng/mL0.61 ng/mL
Internal StandardIsoxicamMeloxicam-d3
Sample PreparationLiquid-liquid extractionMicroextraction by packed sorbent (MEPS)

Table 2: Pharmacokinetic Parameters of Meloxicam and this compound in Humans (Oral Administration of 15 mg Meloxicam)

ParameterMeloxicam (Plasma)[4]This compound (Plasma)[4]
Cmax (ng/mL)1059 ± 21353.4 ± 13.9
Tmax (h)5.0 ± 1.212.0 ± 4.0
AUC (ng·h/mL)26867 ± 70541345 ± 345
Half-life (h)~20Not Reported

Note: Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Metabolism of Meloxicam in Human Liver Microsomes

This protocol is designed to assess the formation of 5'-hydroxymethyl Meloxicam (the precursor of this compound) as a measure of CYP2C9 and CYP3A4 activity.

Materials:

  • Human liver microsomes (pooled)

  • Meloxicam

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., Piroxicam)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.2-0.5 mg/mL) and Meloxicam (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a specified time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze for the formation of 5'-hydroxymethyl Meloxicam using a validated LC-MS/MS method.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma samples.[4]

Materials:

  • Human plasma samples

  • This compound and Meloxicam analytical standards

  • Isoxicam (internal standard)

  • Methanol

  • 10 mM Ammonium formate (pH 3.0)

  • Liquid-liquid extraction solvent (e.g., ethyl acetate)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • XBridge™ C18 column or equivalent

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of internal standard solution (Isoxicam in methanol).

    • Add 1 mL of liquid-liquid extraction solvent.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: XBridge™ C18 (e.g., 4.6 x 150 mm, 3.5 µm)

      • Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0)

      • Flow Rate: 0.8 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Selected Reaction Monitoring (SRM)

      • SRM Transitions:

        • Meloxicam: m/z 352.1 → 115.1

        • This compound: m/z 366.1 → 322.1

        • Isoxicam (IS): m/z 336.1 → 121.1

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for a pharmacokinetic study of Meloxicam and the formation of this compound in rats.[6]

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Meloxicam formulation for oral administration

  • Oral gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Anesthesia (if required for blood collection)

  • Centrifuge

  • Freezer (-80°C) for sample storage

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Dosing: Administer a single oral dose of Meloxicam (e.g., 1 mg/kg) to the rats via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for Meloxicam and this compound concentrations using a validated LC-MS/MS method (as described in Protocol 2, with necessary modifications for the rat plasma matrix).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both Meloxicam and this compound using appropriate software.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

Meloxicam_Metabolism Meloxicam Meloxicam Hydroxymethyl_Meloxicam 5'-hydroxymethyl Meloxicam Meloxicam->Hydroxymethyl_Meloxicam CYP2C9 (major) CYP3A4 (minor) Carboxy_Meloxicam This compound (Inactive Metabolite) Hydroxymethyl_Meloxicam->Carboxy_Meloxicam Cytosolic Dehydrogenases

Metabolic pathway of Meloxicam to this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (SRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Experimental workflow for the quantification of this compound.

PK_Study_Workflow Dosing Oral Administration of Meloxicam to Subjects Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis of Meloxicam and this compound Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Data_Interpretation Interpretation of Drug Disposition and Metabolism PK_Analysis->Data_Interpretation

References

Application Notes and Protocols for the Derivatization of 5'-Carboxy Meloxicam for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of a wide range of compounds. However, its application is generally limited to volatile and thermally stable molecules. 5'-Carboxy Meloxicam, a major metabolite of the non-steroidal anti-inflammatory drug Meloxicam, is a polar, non-volatile carboxylic acid, making its direct analysis by GC-MS challenging. To overcome this limitation, a derivatization step is necessary to convert the polar carboxyl group into a less polar, more volatile functional group, thus rendering the molecule amenable to GC-MS analysis.

This document provides a detailed protocol for the derivatization of this compound using silylation, a robust and widely used method for the derivatization of compounds containing active hydrogens, such as carboxylic acids.[1][2][3] Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[1] The resulting TMS ester is significantly more volatile and thermally stable, allowing for excellent chromatographic separation and mass spectrometric detection. The recommended reagent for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which is a potent silylating agent suitable for carboxylic acids.[2][3][4]

Experimental Protocol: Silylation of this compound

This protocol outlines the necessary steps for the derivatization of this compound in a sample matrix (e.g., dried biological extract) prior to GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • Sample containing this compound (e.g., dried extract from plasma, urine, or in vitro metabolism studies)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Inert gas (e.g., Nitrogen or Argon)

  • GC-MS grade solvent for reconstitution (e.g., Hexane or Ethyl Acetate)

  • Autosampler vials with inserts (2 mL) and caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes and tips

2. Sample Preparation

Effective derivatization requires an anhydrous environment as silylating reagents are sensitive to moisture.[4]

  • Drying: If the sample containing this compound is in an aqueous solution, it must be evaporated to complete dryness. This can be achieved using a centrifugal evaporator or by gently streaming an inert gas (e.g., nitrogen) over the sample.

  • Azeotropic Drying (Optional but Recommended): To ensure the complete removal of water, add a small volume of a solvent that forms an azeotrope with water (e.g., acetonitrile or toluene) and evaporate to dryness again. Repeat this step two to three times.

3. Derivatization Procedure

  • Reagent Addition: To the dried sample in a 2 mL autosampler vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

  • Silylating Agent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent is added in excess to ensure the reaction goes to completion.[3]

  • Vortexing: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes. The elevated temperature facilitates the derivatization reaction.[2]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

4. Sample Analysis by GC-MS

  • Reconstitution (Optional): If necessary, the derivatized sample can be diluted with a suitable GC-MS grade solvent such as hexane or ethyl acetate to achieve the desired concentration for analysis.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the derivatization protocol.

ParameterValue/RangeNotes
Sample Preparation
Sample Volume (Aqueous)VariableMust be dried completely.
Derivatization
Solvent for Dissolution50 µLAnhydrous Pyridine or Acetonitrile.
Derivatizing Agent100 µLBSTFA + 1% TMCS.
Incubation Temperature70°C
Incubation Time60 minutes
GC-MS Analysis
Injection Volume1 µL

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Aqueous Sample (e.g., Biological Extract) dry Evaporation to Dryness (Nitrogen Stream or Centrifugal Evaporator) start->dry add_solvent Add Anhydrous Solvent (Pyridine or Acetonitrile) dry->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent vortex Vortex Mix add_reagent->vortex heat Incubate at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Workflow for the derivatization of this compound.

Concluding Remarks

This protocol provides a comprehensive and detailed methodology for the derivatization of this compound for GC-MS analysis. The use of BSTFA with TMCS as a catalyst is a reliable method for converting the polar carboxylic acid into a volatile TMS ester, enabling robust and sensitive quantification. Adherence to anhydrous conditions during sample preparation is critical for the success of the derivatization reaction. Researchers, scientists, and drug development professionals can adapt this protocol for the routine analysis of this compound in various biological matrices.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Confirmation of 5'-Carboxy Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver. The primary metabolic pathway involves the oxidation of the 5'-methyl group of the thiazolyl ring, leading to the formation of 5'-hydroxymethyl meloxicam, which is subsequently oxidized to the main metabolite, 5'-Carboxy Meloxicam.[1][2] The characterization and quantification of such metabolites are critical in drug development for understanding the pharmacokinetic profile, efficacy, and safety of a therapeutic agent. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is an indispensable tool for this purpose, providing confident structural confirmation through accurate mass measurements and detailed fragmentation analysis. This application note outlines a detailed protocol for the identification of this compound in biological samples using an LC-HRMS approach.

Experimental Protocols

Sample Preparation (from Human Plasma)

A liquid-liquid extraction method is employed for the efficient extraction of this compound and the internal standard (IS), such as isoxicam or a deuterated analog, from human plasma.[3]

  • Aliquoting: Transfer 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 1 µg/mL isoxicam in methanol) to the plasma sample and vortex for 10 seconds.

  • Protein Precipitation & Extraction: Add 800 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane). Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an HPLC vial for LC-HRMS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve the analyte from matrix components.

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., XBridge™ C18, 100 mm x 2.1 mm, 3.5 µm) is effective for separation.[3][4]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[1][5][6]

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B for column re-equilibration

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[1][5][6]

High-Resolution Mass Spectrometry (HRMS) Conditions

Accurate mass measurements are performed using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full MS scan followed by data-dependent MS/MS (dd-MS²) acquisition.

  • Full MS Scan Range: m/z 100-800.

  • Resolution: > 25,000 FWHM.

  • MS/MS Acquisition: Trigger fragmentation for the top 3 most intense ions per scan.

  • Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to obtain rich fragmentation spectra.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas: Nitrogen, flow rate of 600 L/hr at 350°C.

Data Presentation

The combination of retention time, accurate mass of the precursor ion, and its fragmentation pattern allows for the unambiguous identification of this compound. The quantitative data obtained from the LC-HRMS analysis is summarized below.

ParameterTheoretical ValueMeasured ValueDetails
Chemical Formula C₁₅H₁₃N₃O₆S--
Retention Time (t_R) -~ 4.5 minDependent on specific LC conditions
Precursor Ion [M+H]⁺[M+H]⁺Positive ESI Mode
Calculated m/z 368.0601-Monoisotopic mass of protonated molecule
Measured m/z -368.0605High-resolution measurement
Mass Error -1.1 ppm(Measured - Calculated) / Calculated * 10⁶
Key MS/MS Fragments -324.0699, 225.0481, 115.0062Generated via Collision-Induced Dissociation

Mandatory Visualizations

Experimental Workflow

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike Spike Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation (N2 Stream) Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC HRMS HRMS Detection (Q-TOF/Orbitrap) LC->HRMS Process Data Acquisition & Processing HRMS->Process ID Compound Identification Process->ID Accurate Mass MS/MS Fragments

Caption: Overview of the LC-HRMS workflow for this compound identification.

Proposed Fragmentation Pathway of this compound

G parent This compound [M+H]⁺ C₁₅H₁₄N₃O₆S⁺ m/z 368.0601 frag1 [M+H - CO₂]⁺ C₁₄H₁₄N₃O₄S⁺ m/z 324.0699 parent->frag1 - CO₂ (43.99 Da) frag2 [C₁₀H₉N₂O₂S]⁺ m/z 225.0481 parent->frag2 - C₅H₅NO₄ frag3 [C₅H₄NO₂S]⁺ m/z 115.0062 frag2->frag3 - C₄H₄N

Caption: Proposed ESI+ fragmentation of this compound.

Conclusion

This application note provides a robust and detailed protocol for the confident identification of this compound using high-resolution LC-MS. The method demonstrates high specificity and accuracy, leveraging precise mass measurement and characteristic fragmentation patterns. This approach is highly suitable for regulated bioanalysis in drug metabolism and pharmacokinetic studies, ensuring reliable characterization of key drug metabolites.

References

Troubleshooting & Optimization

troubleshooting low recovery of 5'-Carboxy Meloxicam during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 5'-Carboxy Meloxicam during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

  • At low pH (pH < pKa): The carboxylic acid group is protonated (-COOH), making the molecule neutral and more hydrophobic (less polar).

  • At high pH (pH > pKa): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule negatively charged and more hydrophilic (more polar).

This pH-dependent behavior is critical for optimizing both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Q2: Why is my recovery of this compound low during Liquid-Liquid Extraction (LLE)?

Low recovery in LLE is often tied to incorrect pH adjustment and poor solvent selection. For an acidic compound like this compound, the goal is to neutralize it to facilitate its transfer from the aqueous sample matrix into an immiscible organic solvent.[6][7][8]

  • Incorrect Sample pH: If the pH of the aqueous sample is not sufficiently acidic (i.e., not at least 2 pH units below the pKa), a significant portion of the analyte will remain in its ionized, polar form (-COO⁻). This form has very low solubility in common organic extraction solvents, leading it to stay in the aqueous phase.

  • Inappropriate Organic Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract the neutral form of this compound. Solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures containing these are often good starting points.

  • Insufficient Mixing/Vortexing: Inadequate mixing prevents the establishment of equilibrium between the two phases, resulting in incomplete extraction.

  • Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor phase separation and analyte loss.

Q3: What are the common causes of low recovery during Solid-Phase Extraction (SPE)?

SPE is a powerful technique for sample clean-up and concentration, but low recovery can occur if the methodology is not optimized.[9][10]

  • Incorrect Sorbent Choice: For this compound, a reversed-phase (e.g., C8, C18) or a mixed-mode (combining reversed-phase and ion-exchange) sorbent is typically used. Using a sorbent that does not provide adequate retention for the analyte is a primary cause of low recovery.[9]

  • Improper Sample pH (Loading Step): Similar to LLE, the sample must be acidified before loading onto a reversed-phase SPE cartridge. This ensures the analyte is in its neutral, nonpolar form, maximizing its retention on the hydrophobic sorbent.[11]

  • Wash Solvent is Too Strong: The wash step is designed to remove polar interferences from the cartridge while retaining the analyte. If the wash solvent is too aggressive (e.g., contains too high a percentage of organic solvent), it can prematurely elute the this compound, leading to its loss.[12][13]

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase SPE, this typically involves a high percentage of an organic solvent like methanol or acetonitrile. For ion-exchange, the pH or ionic strength of the elution solvent must be adjusted to neutralize the analyte or the sorbent.[9] Insufficient elution volume can also lead to incomplete recovery.[12]

  • Cartridge Drying Out: For many SPE chemistries, it is crucial that the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps.[9]

  • High Flow Rate: Applying the sample, wash, or elution solvents at too high a flow rate can prevent the necessary interactions from reaching equilibrium, resulting in poor retention or incomplete elution.[14]

Q4: Could "matrix effects" be the reason for what appears to be low recovery?

Yes, particularly when using mass spectrometry (LC-MS/MS) for analysis. The "matrix effect" is the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., phospholipids, salts, other metabolites).[15][16]

This can manifest as:

  • Ion Suppression: The most common effect, where matrix components interfere with the ionization process in the MS source, leading to a weaker signal for the analyte. This can be misinterpreted as low extraction recovery.[17]

  • Ion Enhancement: Less commonly, matrix components can boost the analyte signal, leading to inaccurate quantification.

To mitigate matrix effects, a more rigorous sample clean-up procedure, such as a well-optimized SPE method, is essential.[16][18] Modifying chromatographic conditions to separate the analyte from interfering matrix components is also a key strategy.

Quantitative Data Summary

The following table presents hypothetical data illustrating how pH and solvent choice can impact the extraction recovery of an acidic analyte like this compound.

Extraction MethodSample Pre-treatment (pH)Extraction/Elution SolventAnalyte FormExpected Recovery (%)Potential Issue
LLE pH 2.0Ethyl AcetateNeutral (-COOH)> 85%Optimal
LLE pH 7.0Ethyl AcetateIonized (-COO⁻)< 20%Analyte is too polar for the organic solvent.
SPE (C18) pH 2.5 (Load)90% Methanol (Elute)Neutral (Load), Eluted> 90%Optimal
SPE (C18) pH 7.0 (Load)90% Methanol (Elute)Ionized (Load)< 15%Poor retention on reversed-phase sorbent.
SPE (C18) pH 2.5 (Load)30% Methanol (Elute)Neutral (Load)< 40%Elution solvent is too weak to desorb the analyte.

Example Experimental Protocol: SPE from Plasma

This protocol provides a general methodology for the solid-phase extraction of this compound from a plasma sample using a reversed-phase cartridge.

1. Materials:

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg, 3 mL)

  • Human Plasma Sample

  • Internal Standard (IS) Solution

  • Phosphoric Acid (or Formic Acid)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • SPE Vacuum Manifold

  • Centrifuge and collection tubes

2. Sample Pre-treatment:

  • Pipette 500 µL of plasma into a clean centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 500 µL of 2% phosphoric acid in water to precipitate proteins and acidify the sample (final pH ~2-3).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading.

3. Solid-Phase Extraction Procedure:

  • Conditioning: Pass 2 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Loading: Load the entire pre-treated supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Pass 2 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under full vacuum for 5 minutes to remove residual water.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 2 x 1 mL aliquots of 90% methanol in water through the cartridge.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow

G start Low Recovery of This compound check_method Which Extraction Method? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE check_ph_lle Is sample pH < pKa-2? lle->check_ph_lle check_ph_spe Is sample pH < pKa-2 (for RP-SPE)? spe->check_ph_spe check_solvent_lle Is organic solvent appropriate? check_ph_lle->check_solvent_lle Yes solution_ph SOLUTION: Acidify sample to pH 2-3 check_ph_lle->solution_ph No matrix_effect Consider Matrix Effects (LC-MS/MS) check_solvent_lle->matrix_effect Yes solution_solvent_lle SOLUTION: Use ethyl acetate or MTBE check_solvent_lle->solution_solvent_lle No check_wash_spe Is wash solvent too strong? check_ph_spe->check_wash_spe Yes check_ph_spe->solution_ph No check_elute_spe Is elution solvent too weak/volume too low? check_wash_spe->check_elute_spe No solution_wash_spe SOLUTION: Decrease organic % in wash solvent check_wash_spe->solution_wash_spe Yes check_elute_spe->matrix_effect No solution_elute_spe SOLUTION: Increase organic % or volume in elution solvent check_elute_spe->solution_elute_spe Yes solution_matrix SOLUTION: Improve cleanup, modify chromatography matrix_effect->solution_matrix

Caption: Troubleshooting workflow for low extraction recovery.

pH Effect on Analyte State and Extraction

G cluster_0 Low pH (e.g., pH 2) cluster_1 High pH (e.g., pH 7) cluster_2 Extraction Outcome low_ph Analyte is Neutral -COOH low_ph_prop Properties: More Hydrophobic Less Polar low_ph->low_ph_prop good_recovery Good Recovery (LLE with Organic Solvent, RP-SPE Retention) low_ph->good_recovery Favors high_ph Analyte is Ionized -COO⁻ high_ph_prop Properties: More Hydrophilic More Polar high_ph->high_ph_prop poor_recovery Poor Recovery (Stays in Aqueous Phase, Poor RP-SPE Retention) high_ph->poor_recovery Leads to

Caption: Effect of pH on the chemical state and extractability of an acidic drug.

References

Technical Support Center: Mitigating Ion Suppression for 5'-Carboxy Meloxicam in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression for 5'-Carboxy Meloxicam during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Low or inconsistent signal intensity for this compound.

  • Question: My signal for this compound is significantly lower than expected, or varies greatly between injections. What are the likely causes and how can I fix this?

    Answer: Low and inconsistent signal intensity are classic signs of ion suppression.[1] This occurs when co-eluting matrix components interfere with the ionization of your analyte in the ESI source.[2] For this compound, an acidic metabolite, common interfering substances in biological matrices like plasma or urine include phospholipids, salts, and other endogenous compounds.

    Troubleshooting Steps:

    • Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[3] For this compound, methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have proven effective at removing interfering matrix components.[4][5] A more recent technique, microextraction by packed sorbent (MEPS), has also been shown to reduce matrix effects for this analyte in oral fluid.[6][7] If you are using a simple protein precipitation method, consider switching to a more rigorous extraction technique.[8]

    • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.[2] You can achieve this by:

      • Adjusting the mobile phase gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

      • Modifying the mobile phase composition: For acidic compounds like this compound, using a mobile phase with a controlled pH can improve peak shape and retention, aiding separation. A common mobile phase for this analyte is a mixture of methanol and an ammonium formate or acetate buffer at a slightly acidic pH.[5][9]

    • Check for Co-eluting Metabolites or Drugs: If the subject has been administered other medications, these or their metabolites could co-elute and cause ion suppression.[10] Review the sample history and, if necessary, adjust your chromatography to separate these compounds.

Issue: Poor reproducibility of quality control (QC) samples.

  • Question: My calibration curve looks good, but my QC samples are showing high variability. Why is this happening and what can I do?

    Answer: Poor reproducibility in QC samples, despite a good calibration curve, often points to variable matrix effects between different sample preparations.[1] This means that while your calibrants (which may be prepared in a clean matrix) behave predictably, the ion suppression in your actual samples is inconsistent.

    Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable ion suppression is to use a SIL-IS for this compound.[10] Since the SIL-IS is chemically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression, allowing for accurate correction.

    • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[2]

    • Standard Addition: For particularly complex matrices, the method of standard additions can be employed. This involves spiking the analyte at different concentrations into aliquots of the actual sample to create a calibration curve within each sample's unique matrix.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is ion suppression?

    • A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[8]

  • Q2: How can I determine if ion suppression is affecting my analysis of this compound?

    • A2: A common method is the post-column infusion experiment.[8] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the MS source. A blank matrix sample is then injected. Any dip in the constant signal baseline indicates the retention times at which matrix components are eluting and causing ion suppression.[11]

  • Q3: Are there specific mobile phase additives that can help reduce ion suppression for an acidic compound like this compound?

    • A3: Yes, the choice of mobile phase additive is crucial. For negative ion mode ESI, which is often used for acidic compounds, volatile buffers like ammonium acetate or ammonium formate are preferred over non-volatile buffers like phosphates.[12] For this compound, successful methods have utilized 10 mM ammonium formate at pH 3.0.[5] While ion-pairing agents like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause significant ion suppression and should be used at very low concentrations or avoided if possible.[13][14]

  • Q4: Can the ESI source parameters be optimized to reduce ion suppression?

    • A4: While source parameter optimization (e.g., capillary voltage, gas flow rates, temperature) is important for overall sensitivity, it generally cannot eliminate ion suppression caused by co-eluting matrix components.[15] The most effective strategies focus on removing the interfering components before they enter the ion source through better sample preparation and chromatography.[8]

Quantitative Data Summary

The following table summarizes key parameters from published LC-MS/MS methods for the analysis of this compound, providing a reference for expected performance.

ParameterMethod 1 (Human Plasma)[5]Method 2 (Oral Fluid)[6][7][9]
Analyte 5-carboxymeloxicam5′-carboxymeloxicam
Sample Matrix Human PlasmaOral Fluid
Sample Preparation Liquid-Liquid Extraction (LLE)Microextraction by Packed Sorbent (MEPS)
LC Column XBridge™ C18Shim-Pack XR-ODS
Mobile Phase 65% methanol in 10 mM ammonium formate (pH 3.0)Methanol and 10 mM ammonium acetate (80:20, v/v)
Flow Rate Not Specified0.3 mL/min
Linear Range 2-100 ng/mL0.6103-625 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL0.6103 ng/mL
Matrix Effect Assessment Stated as "practically absent"Evaluated by comparing peak areas in mobile phase vs. post-extraction spiked matrix.

Experimental Protocols

Method 1: Liquid-Liquid Extraction for Human Plasma [5]

  • Sample Preparation: A liquid-liquid extraction method was employed for sample clean-up.

  • Chromatography:

    • Column: XBridge™ C18

    • Mobile Phase: An isocratic elution with 65% methanol in 10 mM ammonium formate, adjusted to pH 3.0.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI)

    • Detection: Selected Reaction Monitoring (SRM) mode.

Method 2: Microextraction by Packed Sorbent (MEPS) for Oral Fluid [6][7][9]

  • Sample Preparation (MEPS):

    • Oral fluid samples containing an internal standard (meloxicam-D3) were extracted using a syringe with a MEPS Barrel Insert and Needle (BIN) device.

    • The solid phase was washed with 50 µL of Milli-Q water to remove interferences.

    • The adsorbed analytes were eluted with 100 µL of a methanol and 10 mM ammonium acetate (80:20, v/v) solution.

  • Chromatography:

    • Column: Shim-Pack XR-ODS 75 L × 2.0 with a C18 pre-column.

    • Column Temperature: 40 °C.

    • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (80:20, v/v).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI

    • Detection: Tandem Mass Spectrometry (MS/MS).

Visualizations

TroubleshootingWorkflow Start Start: Low/Inconsistent This compound Signal CheckSamplePrep Evaluate Sample Preparation Method Start->CheckSamplePrep IsPrepAdequate Is Cleanup Sufficient? (e.g., SPE, LLE, MEPS) CheckSamplePrep->IsPrepAdequate OptimizeChroma Optimize Chromatographic Separation IsPrepAdequate->OptimizeChroma Yes ImprovePrep Switch to More Rigorous Method (SPE, LLE, MEPS) IsPrepAdequate->ImprovePrep No IsSeparationGood Analyte Separated from Suppression Zone? OptimizeChroma->IsSeparationGood UseSIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) IsSeparationGood->UseSIL_IS No End End: Reliable Quantification Achieved IsSeparationGood->End Yes UseSIL_IS->End ImprovePrep->CheckSamplePrep

Caption: Troubleshooting workflow for ion suppression of this compound.

MitigationStrategies cluster_prevention Prevention (Reduce Interferences) cluster_compensation Compensation (Correct for Effects) SamplePrep Advanced Sample Preparation (SPE, LLE, MEPS) Outcome Accurate & Reproducible Results SamplePrep->Outcome ChromaOpt Chromatographic Optimization (Gradient, Mobile Phase) ChromaOpt->Outcome SIL_IS Stable Isotope-Labeled Internal Standard SIL_IS->Outcome MatrixMatch Matrix-Matched Calibration MatrixMatch->Outcome IonSuppression Ion Suppression Issue IonSuppression->SamplePrep IonSuppression->ChromaOpt IonSuppression->SIL_IS IonSuppression->MatrixMatch

Caption: Logical relationship between ion suppression mitigation strategies.

References

improving peak shape for 5'-Carboxy Meloxicam in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the reverse-phase HPLC analysis of 5'-Carboxy Meloxicam. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you achieve optimal peak shape and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak tailing?

Peak tailing is the most common peak shape issue for acidic analytes like this compound. A peak is considered to be tailing if its asymmetry factor is greater than 1.2.[1] This is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Secondary Silanol Interactions. this compound is an acidic compound. If the mobile phase pH is too high (typically > 4), the carboxylic acid group becomes deprotonated (negatively charged). This ionized form can interact with residual, positively charged silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[1][2]

  • Other Causes:

    • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can disrupt the sample path.[3][4]

    • Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, causing inconsistent ionization and tailing.[5]

Solution: The most effective solution is to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH.[5] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice.[6] A pH of around 2.5 to 3.5 is often a good starting point.[7][8]

Q2: My this compound peak is fronting. What is the cause?

Peak fronting (an asymmetry factor less than 1) is less common for this type of analyte but can occur.

  • Primary Cause: Sample Overload. Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to broaden and lead with a steep front.[3][9]

  • Other Causes:

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile) can cause the peak to be distorted.[6]

    • Column Temperature Issues: Inconsistent column temperature can affect analyte viscosity and retention.[10]

Solution: First, try reducing the injection volume or diluting the sample.[3] If the problem persists, ensure your sample is dissolved in a solvent that is as close in composition to the mobile phase as possible.

Q3: How does mobile phase pH critically affect my separation?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.[11] The carboxylic acid group on the molecule has a specific pKa value.

  • At low pH (pH < pKa): The compound is protonated and neutral (non-ionized). In this state, it is more hydrophobic, leading to stronger retention on a reverse-phase column and significantly improved, symmetrical peak shapes.[12]

  • At high pH (pH > pKa): The compound is deprotonated and negatively charged (ionized). This makes it more polar, resulting in less retention and a higher likelihood of interacting with the stationary phase, causing peak tailing.[12][13]

  • At pH near pKa: The compound exists as a mixture of both ionized and non-ionized forms. This can lead to broad or even split peaks and should be avoided.[4][11]

A general rule is to adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[6][7] For acidic compounds, this means working at a pH of 2-4.[7]

Q4: What are the recommended starting conditions for an HPLC method?

Based on published methods for Meloxicam and related compounds, a robust starting point can be established. The following table summarizes typical conditions that can be adapted for this compound.

ParameterRecommended ConditionRationale
Column C18, End-capped (e.g., 150 x 4.6 mm, 5 µm)Provides good hydrophobic retention and minimizes silanol interactions.[8][14]
Mobile Phase Acetonitrile : Acidified Water (e.g., 50:50 v/v)Acetonitrile is a common organic modifier with a low UV cutoff.[13]
Aqueous Modifier 0.1% Formic Acid or 0.1% TFA in Water (pH ~2.5-3.5)Suppresses ionization of the carboxylic acid, improving peak shape.[8][15]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[8][16]
Detection (UV) ~355-361 nmMeloxicam and its derivatives show strong absorbance in this region.[8][17]
Column Temperature 25-40 °CMaintains consistent retention times.[17][18]
Injection Volume 5-20 µLA smaller volume minimizes potential for overload.[10][18]

Troubleshooting and Experimental Protocols

Troubleshooting Summary Table
ProblemPossible CauseRecommended Action
Peak Tailing Mobile phase pH is too high.Lower mobile phase pH to 2.5-3.5 using 0.1% formic acid or TFA.[5][6]
Secondary silanol interactions.Use a modern, high-purity, end-capped C18 or C8 column.[2]
Column is old or contaminated.Flush the column with a strong solvent or replace it if necessary.[1]
Peak Fronting Sample overload.Reduce injection volume or sample concentration.[3]
Sample solvent is too strong.Dissolve the sample in the initial mobile phase.[6]
Broad Peaks Mobile phase pH is near the analyte's pKa.Adjust pH to be at least 1-2 units below the pKa.[4][7]
Extra-column volume.Use tubing with a smaller internal diameter and minimize its length.[2]
Split Peaks Column void or blockage.Reverse-flush the column (if permitted by manufacturer) or replace it.[1][4]
Sample partially dissolved.Ensure complete dissolution of the sample before injection.[3]
Experimental Protocol: Mobile Phase pH Optimization Study

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To improve peak shape and achieve a symmetrical peak by evaluating the effect of mobile phase pH.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid and/or trifluoroacetic acid (TFA)

  • pH meter

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 100 µg/mL.[14]

  • Prepare Mobile Phases:

    • Mobile Phase A (Organic): 100% Acetonitrile.

    • Mobile Phase B1 (Aqueous, pH ~3.4): Prepare a phosphate buffer and adjust the pH to 3.4.[14]

    • Mobile Phase B2 (Aqueous, pH ~2.7): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).

    • Mobile Phase B3 (Aqueous, pH ~4.5): Prepare an acetate buffer and adjust the pH to 4.5.

    • Note: Always filter aqueous mobile phases through a 0.45 µm membrane filter.[8]

  • Set Up HPLC Method:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Isocratic Elution: 50% Mobile Phase A, 50% Mobile Phase B (B1, B2, or B3)

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 355 nm

  • Equilibration and Analysis:

    • Equilibrate the column with the first mobile phase condition (e.g., using B1) for at least 20 column volumes or until a stable baseline is achieved.

    • Inject the this compound standard solution and record the chromatogram.

    • Flush the system and re-equilibrate with the next mobile phase condition (using B2).

    • Inject the standard and record the chromatogram.

    • Repeat the process for the final mobile phase condition (using B3).

  • Data Analysis:

    • For each chromatogram, measure the retention time, peak asymmetry (tailing factor), and theoretical plates.

    • Compare the results in a table to identify the pH that provides the best peak symmetry (closest to 1.0) and efficiency.

Visual Guides

G start Poor Peak Shape Observed (Tailing, Fronting, Broad) q1 Is the Peak Tailing? start->q1 sol_tailing Primary Cause: Analyte Ionization q1->sol_tailing Yes q_fronting Is the Peak Fronting? q1->q_fronting No action_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) sol_tailing->action_ph q2_tailing Is Tailing Resolved? action_ph->q2_tailing check_column Action: Check Column Health (Flush, Use Guard, Replace) q2_tailing->check_column No end Symmetrical Peak Achieved q2_tailing->end Yes check_column->end q_fronting->check_column No (Broad Peak) sol_fronting Primary Cause: Sample Overload q_fronting->sol_fronting Yes action_overload Action: Reduce Injection Volume or Sample Concentration sol_fronting->action_overload q2_fronting Is Fronting Resolved? action_overload->q2_fronting check_solvent Action: Match Sample Solvent to Mobile Phase q2_fronting->check_solvent No q2_fronting->end Yes check_solvent->end

Caption: Troubleshooting workflow for improving peak shape.

G Effect of pH on this compound Ionization State cluster_low_ph Low Mobile Phase pH (e.g., pH 2.5) cluster_high_ph High Mobile Phase pH (e.g., pH 6.0) low_ph_node R-COOH (Neutral, Non-Ionized) More Hydrophobic low_ph_result Result: Good Retention Symmetrical Peak low_ph_node->low_ph_result high_ph_node R-COO⁻ (Anionic, Ionized) More Polar low_ph_node->high_ph_node + OH⁻ - H⁺ high_ph_result Result: Poor Retention Peak Tailing high_ph_node->high_ph_result

Caption: Chemical equilibrium of this compound at different pH values.

References

Technical Support Center: 5'-Carboxy Meloxicam Instability in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'-Carboxy Meloxicam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My measured concentrations of this compound are inconsistent across sample replicates. What could be the cause?

A1: Inconsistent concentrations can arise from the instability of this compound in your processed samples. This metabolite of Meloxicam is susceptible to degradation, which can be influenced by factors such as pH, temperature, and storage conditions. It is crucial to maintain a consistent and controlled sample handling process to ensure reliable and reproducible results.

Q2: I suspect that this compound is degrading during my sample preparation. What are the likely degradation pathways?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure—a carboxylic acid—two potential degradation routes are of primary concern:

  • Lactonization: Intramolecular cyclization to form a lactone is a common instability for molecules containing both a carboxylic acid and a hydroxyl group in proximity. While the immediate structure of this compound does not feature a suitably positioned hydroxyl group for simple lactonization, complex rearrangements or the presence of other reactive species could potentially facilitate such reactions under certain conditions.

  • Hydrolysis of Conjugates: In biological matrices, this compound can exist as a glucuronide conjugate (an acyl glucuronide). These conjugates are known to be unstable and can hydrolyze back to the parent carboxylic acid, especially under non-physiological pH conditions or in the presence of certain enzymes. This can lead to an overestimation of the free this compound if the analysis does not account for the conjugate.

Q3: What are the best practices for storing processed samples containing this compound to minimize degradation?

A3: Proper storage is critical for maintaining the integrity of your samples. Based on stability studies performed on this compound in oral fluid, the following storage conditions have been shown to be effective[1]:

  • Short-Term Storage: For short-term storage (up to 12 hours), samples should be kept at refrigerated temperatures (4°C)[1].

  • Long-Term Storage: For long-term storage, it is recommended to freeze samples at -70°C[1].

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation. If multiple analyses from the same sample are required, it is advisable to aliquot the sample into smaller volumes before freezing. Studies have shown that this compound is stable for at least three freeze-thaw cycles when stored at -70°C[1].

Q4: Can the pH of my sample processing solutions affect the stability of this compound?

A4: Yes, the pH of your solutions can significantly impact the stability of this compound. Carboxylic acids can be susceptible to degradation under both acidic and basic conditions. While specific studies on this compound are limited, forced degradation studies on the parent drug, meloxicam, have shown it degrades under both acidic and basic conditions[2][3]. It is therefore recommended to maintain the pH of your sample processing solutions as close to neutral (pH 7) as possible, unless your specific analytical method requires a different pH. In such cases, it is important to validate the stability of this compound under those conditions.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Sample Extraction
Possible Cause Troubleshooting Step
Degradation during extraction Minimize the time samples are at room temperature. Process samples on ice or at refrigerated temperatures.
pH-related instability Ensure the pH of all extraction solvents and buffers is controlled and documented. If possible, maintain a neutral pH.
Adsorption to labware Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered.
Incomplete extraction Optimize your extraction procedure. Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction).
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause Troubleshooting Step
Formation of degradation products Investigate the mass of the unknown peak. A mass corresponding to a potential lactone or other degradation product could indicate instability.
Hydrolysis of glucuronide conjugate If you are analyzing for the free acid, the presence of the glucuronide conjugate in the original sample could lead to its hydrolysis during processing, appearing as an increasing peak over time. Consider enzymatic or chemical hydrolysis of all samples to measure total this compound.
Matrix effects Perform a standard addition experiment to determine if components of the biological matrix are interfering with the analysis.

Data Presentation

Table 1: Stability of this compound in Processed Oral Fluid Samples

Storage ConditionDurationAnalyte Concentration ChangeReference
Room Temperature12 hoursWithin 15% of initial concentration[1]
Refrigerated (4°C)12 hoursWithin 15% of initial concentration[1]
Freeze-Thaw Cycles (-70°C to 23°C)3 cyclesWithin 15% of initial concentration[1]

Experimental Protocols

Protocol 1: Recommended Sample Handling and Processing Workflow

This protocol provides a general workflow designed to minimize the degradation of this compound in biological samples.

  • Sample Collection: Collect biological samples (e.g., plasma, urine, oral fluid) using appropriate collection tubes containing a suitable anticoagulant if necessary.

  • Initial Processing: Process samples as soon as possible after collection. If immediate processing is not possible, store the samples at -70°C.

  • Thawing: When ready for analysis, thaw samples on ice.

  • Extraction: Perform all extraction steps on ice or at 4°C.

    • Use pre-chilled solvents and solutions.

    • Minimize the duration of any vortexing or shaking steps.

  • pH Control: Maintain the pH of all solutions as close to neutral as possible.

  • Storage of Processed Samples: If processed samples are not analyzed immediately, store them at 4°C for short-term storage (up to 12 hours) or at -70°C for long-term storage.

  • Analysis: Analyze the samples as soon as possible after processing.

G cluster_collection Sample Collection cluster_processing Sample Processing (Cold) cluster_storage Storage cluster_analysis Analysis Collection Collect Biological Sample Thaw Thaw on Ice Collection->Thaw Extract Perform Extraction on Ice Thaw->Extract pH_Control Maintain Neutral pH Extract->pH_Control Store_Short Short-term (4°C) pH_Control->Store_Short < 12 hours Store_Long Long-term (-70°C) pH_Control->Store_Long > 12 hours Analysis Analyze Promptly Store_Short->Analysis Store_Long->Analysis G cluster_main This compound cluster_degradation Potential Degradation Products Carboxy_Meloxicam This compound Lactone Lactone Derivative (Hypothetical) Carboxy_Meloxicam->Lactone Intramolecular Cyclization (Hypothetical) Hydrolyzed_Conjugate Free this compound (from Glucuronide) Carboxy_Meloxicam_Glucuronide This compound Glucuronide Carboxy_Meloxicam_Glucuronide->Hydrolyzed_Conjugate Hydrolysis (pH, enzyme)

References

Technical Support Center: Minimizing Carryover of 5'-Carboxy Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of 5'-Carboxy Meloxicam during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a significant issue?

A1: Autosampler carryover is the unintentional introduction of a residual analyte from a previous injection into a subsequent analysis.[1] It manifests as unexpected peaks in blank injections or artificially high concentrations in low-level samples.[1] This phenomenon can severely compromise data integrity, leading to inaccurate quantification, false positives, and poor reproducibility, which is particularly critical in regulated environments like pharmaceuticals.[1] Carryover is often observed with "sticky" compounds that adhere to surfaces within the HPLC or LC-MS system.[2]

Q2: What specific properties of this compound make it prone to carryover?

A2: this compound, the major metabolite of Meloxicam, possesses chemical properties that can contribute to its "stickiness" and subsequent carryover.[3][4] Its structure contains both hydrophobic regions and a carboxylic acid group, allowing for multiple types of interactions (hydrophobic, ionic) with autosampler components. The solubility of the parent compound, Meloxicam, is known to be pH-dependent, being practically insoluble in water but more soluble in strong acids and bases.[3][5] The presence of the carboxyl group on the metabolite suggests its solubility will also be highly dependent on pH. If the sample diluent or wash solvent pH is not optimal, the compound can adsorb to surfaces like tubing, the injection needle, and valve seals.[6][7]

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₁N₃O₆S₂[8][9]
Molecular Weight381.39 g/mol [8][9]
Parent CompoundMeloxicam[4]
Key Functional GroupCarboxylic Acid[4]
Expected SolubilityPoorly soluble in neutral aqueous solutions; solubility increases at high or low pH.Inferred from Meloxicam[3][5]
Storage TemperatureRefrigerator[8]

Q3: How can I systematically determine if the autosampler is the source of the carryover?

A3: A systematic approach is crucial to pinpoint the source of carryover. A null-injection, which initiates a run without actuating the injection valve, is a powerful tool; if no carryover peak appears, the issue is likely related to the injection event itself.[10] Another effective test is to compare the results from an autosampler injection with a manual injection; if the manual injection is clean, the autosampler is confirmed as the source.[6][10][11] You can also bypass components like the column to see if the carryover persists, which helps isolate the problem to the pre-column flow path.

Troubleshooting Guides

This section provides a step-by-step guide to diagnosing and resolving carryover issues with this compound.

Issue: A significant peak corresponding to this compound appears in blank injections following a high-concentration sample.

This is a classic sign of carryover.[10] Follow these steps to mitigate the problem.

Step 1: Diagnose and Classify the Carryover

First, determine the nature of the carryover by injecting a high-concentration standard followed by at least two or three consecutive blank injections.[6][10]

  • Classic Carryover: The peak area of the analyte decreases significantly with each subsequent blank injection. This suggests that a finite amount of sample is trapped in the flow path (e.g., in a valve groove) and is being washed out over time.[10]

  • Constant Carryover (Contamination): The peak area remains relatively constant across all blank injections. This points to a source of contamination, such as a contaminated blank solvent, mobile phase, or vial.[10]

G start Carryover Observed inject_blanks Inject High-Conc. Standard, Follow with 3 Blank Injections start->inject_blanks check_peaks Analyze Blank Chromatograms inject_blanks->check_peaks classic_carryover Result: Classic Carryover (Peak area decreases) check_peaks->classic_carryover Decreasing Peaks? constant_carryover Result: Constant Contamination (Peak area is stable) check_peaks->constant_carryover Constant Peaks? troubleshoot_carryover Proceed to Step 2: Optimize Wash Method classic_carryover->troubleshoot_carryover troubleshoot_contamination Investigate Source: - Prepare fresh blank solvent - Check mobile phase purity - Use new vials constant_carryover->troubleshoot_contamination G cluster_0 Injection 1 (High Concentration) cluster_1 Injection 2 (Blank) Needle1 Needle aspirates high-conc. sample Valve1 Sample loaded into valve/loop Needle1->Valve1 Adsorption Analyte adsorbs to: - Needle surface - Valve seal - Tubing Valve1->Adsorption Desorption Adsorbed analyte desrobs into blank Adsorption->Desorption Residual Analyte Wash Insufficient Needle Wash Needle2 Needle aspirates blank sample Wash->Needle2 Valve2 Blank loaded Needle2->Valve2 Valve2->Desorption CarryoverPeak Carryover Peak Detected Desorption->CarryoverPeak

References

resolving co-elution of 5'-Carboxy Meloxicam with endogenous interferences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5'-Carboxy Meloxicam. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of this compound, particularly its co-elution with endogenous interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1][2][3] LC-MS/MS is generally favored for its high sensitivity and selectivity, especially in complex biological matrices.[4][5]

Q2: What causes the co-elution of this compound with endogenous interferences?

A2: Co-elution occurs when endogenous components of the sample matrix (e.g., plasma, urine) have similar physicochemical properties to this compound, causing them to elute from the analytical column at the same time. This can be due to insufficient chromatographic separation or inadequate sample clean-up.[6]

Q3: What are the consequences of co-elution on my analytical results?

A3: Co-elution can lead to a phenomenon known as "matrix effect," which can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[6][7] In HPLC-UV, co-eluting substances can interfere with the analyte peak, causing inaccurate integration and quantification.

Q4: What are the typical sample preparation techniques to minimize interferences?

A4: Common and effective sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its solubility in two immiscible liquid phases.[1][4]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, while interferences are washed away.[8]

  • Protein Precipitation: A simpler method where a solvent is added to precipitate proteins, which are then removed by centrifugation.[9][10]

  • Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE that is efficient and requires smaller sample volumes.[11][12]

Troubleshooting Guide

This guide addresses specific issues related to the co-elution of this compound with endogenous interferences.

Issue 1: Poor peak shape or peak splitting for this compound.
Possible Cause Troubleshooting Step
Co-eluting Interference Optimize the chromatographic method. See "Experimental Protocols" for modifying the mobile phase gradient or pH.
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Issue 2: Inconsistent or non-reproducible quantification results.
Possible Cause Troubleshooting Step
Matrix Effect Improve the sample clean-up method. Consider switching from protein precipitation to LLE or SPE. Evaluate the matrix effect by comparing the response of the analyte in the matrix to its response in a neat solution.[11][12]
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard to normalize for variations.
Instrument Instability Check the stability of the LC-MS/MS system by repeatedly injecting a standard solution.
Issue 3: High background noise or interfering peaks in the chromatogram.
Possible Cause Troubleshooting Step
Inadequate Sample Clean-up Employ a more rigorous sample preparation method like SPE to remove a wider range of interferences.[8]
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
Carryover from Previous Injection Implement a robust needle wash protocol between injections.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 50 µL of an internal standard solution (e.g., Isoxicam).[1]

  • Add 1 mL of extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).[3]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Chromatographic Separation using Reversed-Phase LC-MS/MS
  • Column: A C18 analytical column (e.g., XBridge™ C18, 3.5 µm, 2.1 x 100 mm) is commonly used.[1]

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.[1][13]

  • Mobile Phase B: Methanol or acetonitrile.[1][9]

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient Elution:

    • Start with a higher percentage of Mobile Phase A to retain this compound and allow highly polar interferences to elute first.

    • Gradually increase the percentage of Mobile Phase B to elute this compound.

    • A typical starting condition could be 95% A, followed by a linear gradient to 5% A over several minutes.

  • Injection Volume: 5-20 µL.[2][9]

Data Presentation

The following tables summarize typical parameters for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterTypical ValueReference
Column C18 (e.g., XBridge™, Shim-Pack XR-ODS)[1],[5]
Mobile Phase Acetonitrile/Methanol and Ammonium Formate/Acetate Buffer[1],[5]
Flow Rate 0.3 - 1.0 mL/min[9],[5]
Column Temperature 40°C[5]

Table 2: Mass Spectrometry Parameters

ParameterTypical ValueReference
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[13]
Detection Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[1][13]
Precursor Ion (m/z) Specific to this compound-
Product Ion (m/z) Specific to this compound-

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry Detection Mass Spectrometry Detection LC Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: Experimental workflow for this compound analysis.

cluster_0 Co-elution Scenario cluster_1 Resolution through Method Optimization A This compound B Endogenous Interference p4 Time1 Retention Time p5 C This compound D Endogenous Interference p10 Time2 Retention Time p12 CoElution Detector Response Resolved Detector Response p1 p2 p1->p2 Overlapping Peaks p3 p2->p3 Overlapping Peaks p3->p4 Overlapping Peaks p4->p5 Overlapping Peaks p6 p5->p6 Overlapping Peaks p7 p6->p7 Overlapping Peaks p8 p7->p8 Overlapping Peaks p9 p9->p10 Separated Peak 1 p11 p10->p11 Separated Peak 1 p13 p12->p13 Separated Peak 2

Caption: Co-elution vs. resolved chromatographic peaks.

References

Technical Support Center: Enhanced Sensitivity for 5'-Carboxy Meloxicam Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the analysis of 5'-Carboxy Meloxicam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during the detection of this compound using common analytical techniques such as HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Issue: Poor Peak Shape (Tailing or Fronting) for this compound

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase. Here’s a step-by-step troubleshooting approach:

    • Mobile Phase pH Adjustment: The ionization state of this compound is pH-dependent. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxyl group to maintain it in a single, un-ionized form. This minimizes interactions with residual silanols on the column.

    • Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface. Increasing the buffer concentration (e.g., to 20-50 mM) can help mask silanol activity.[1]

    • Column Choice: Consider using a column with a highly inert stationary phase (e.g., end-capped C18) to reduce silanol interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[1]

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. A stronger injection solvent can cause peak fronting.

    • System Check: Voids in the column packing or a partially blocked inlet frit can also cause peak distortion.[1] If the issue persists after addressing the points above, inspect your column and replace it if necessary.

Issue: Low Sensitivity/Poor Signal-to-Noise Ratio

  • Question: The signal for my this compound peak is very low, close to the baseline noise. How can I improve the sensitivity of my HPLC-UV method?

  • Answer: Enhancing the signal-to-noise ratio is key for detecting low concentrations of this compound. Consider the following strategies:

    • Optimize Detection Wavelength: While meloxicam has a UV absorbance maximum around 355-360 nm, it's crucial to determine the optimal wavelength for this compound specifically, as structural modifications can shift the absorbance spectrum.

    • Sample Preparation: Implement a sample clean-up and concentration step. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components and concentrating the analyte of interest.

    • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening. This should be balanced with sample concentration.

    • Fluorescence Derivatization: For a significant sensitivity boost, consider derivatizing the carboxylic acid group of this compound with a fluorescent tag. Reagents like bromomethylcoumarins or 9-anthryldiazomethane (ADAM) can be used for pre-column derivatization, allowing for highly sensitive fluorescence detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue: Ion Suppression or Enhancement

  • Question: I am observing significant ion suppression for this compound in my plasma samples. What are the best strategies to mitigate this matrix effect?

  • Answer: Ion suppression is a frequent challenge in bioanalysis that can compromise accuracy and sensitivity.[2][3][4][5] Here are effective mitigation strategies:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2][4] Transition from simple protein precipitation to a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Chromatographic Separation: Optimize your chromatography to separate this compound from co-eluting matrix components, particularly phospholipids. Using a column with a different selectivity or adjusting the gradient profile can be effective.

    • Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of matrix effects.

    • Dilution: Diluting the sample can reduce the concentration of interfering components, though this may also decrease the analyte signal. This approach is a trade-off that needs to be carefully evaluated.

    • Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute and experience similar ion suppression, allowing for accurate correction during data analysis.

Issue: Inconsistent or Low Signal Intensity

  • Question: My signal intensity for this compound is inconsistent between runs. What should I check?

  • Answer: Inconsistent signal intensity can stem from several factors related to both the LC and MS systems.

    • Optimize ESI Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature, to ensure maximum ionization of this compound.

    • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. For negative ion mode, which is often suitable for carboxylic acids, small amounts of weak acids like acetic or formic acid can sometimes enhance the signal. Experiment with different additives and concentrations.

    • System Cleanliness: Contamination of the ion source can lead to signal instability. Regularly clean the ion source components as recommended by the instrument manufacturer.

    • LC System Performance: Check for any issues with the LC system, such as pump inconsistencies or leaks, which can affect the delivery of the analyte to the mass spectrometer.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical LLOQ for this compound in plasma using LC-MS/MS?

    • A1: A well-optimized LC-MS/MS method can achieve a Lower Limit of Quantification (LLOQ) for this compound in the low ng/mL range. For instance, a validated method has reported an LLOQ of 2 ng/mL in human plasma.[6] Another study in oral fluid achieved an LLOQ of 0.6103 ng/mL.[7][8][9]

  • Q2: Can I use an HPLC-UV method for quantitative analysis of this compound in biological samples?

    • A2: While HPLC-UV is a viable technique, it may lack the sensitivity and selectivity required for detecting low concentrations of this compound in complex biological matrices without extensive sample preparation. LC-MS/MS is generally the preferred method for bioanalytical studies due to its superior sensitivity and specificity.

  • Q3: What are the key validation parameters to consider when developing a bioanalytical method for this compound?

    • A3: According to regulatory guidelines, key validation parameters include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability.

  • Q4: Is fluorescence derivatization a complex procedure?

    • A4: While it adds an extra step to the sample preparation workflow, fluorescence derivatization can be straightforward with commercially available kits and well-documented protocols. The significant increase in sensitivity often justifies the additional effort, especially when dealing with very low analyte concentrations.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection

ParameterLC-MS/MS (Human Plasma)LC-MS/MS (Oral Fluid)
Linearity Range 2 - 100 ng/mL[6]0.6103 - 625 ng/mL[7][9]
Lower Limit of Quantification (LLOQ) 2 ng/mL[6]0.6103 ng/mL[7][8][9]
Sample Preparation Liquid-Liquid Extraction[6]Microelution Solid-Phase Extraction (MEPS)[7]
Internal Standard Isoxicam[6]Meloxicam-d3[7]

Experimental Protocols

Protocol 1: LC-MS/MS Detection of this compound in Human Plasma

This protocol is based on a validated method for the simultaneous determination of meloxicam and 5'-carboxymeloxicam.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Isoxicam).

  • Add 50 µL of 1 M HCl and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: XBridge™ C18, 3.5 µm, 2.1 x 50 mm

  • Mobile Phase: 65% Methanol in 10 mM Ammonium Formate (pH 3.0)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • This compound Transition: Monitor the appropriate precursor to product ion transition.

    • Isoxicam (IS) Transition: Monitor the appropriate precursor to product ion transition.

Protocol 2: Solid-Phase Extraction (SPE) for Acidic Drug Metabolites

This is a general protocol that can be adapted for this compound.

1. Sample Pre-treatment

  • To 1 mL of plasma, add an appropriate amount of internal standard.

  • Acidify the sample by adding 100 µL of 2% phosphoric acid to adjust the pH to approximately 6.0-6.5.[10] This ensures that the carboxylic acid group is protonated.

2. SPE Procedure

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 drops/second).

  • Washing:

    • Wash with 1 mL of 25 mM ammonium acetate buffer (pH 6.0) to remove polar interferences.

    • Wash with 1 mL of methanol/water (5:95, v/v) to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction acidify->spe elute Elute Analyte spe->elute dry_recon Evaporate & Reconstitute elute->dry_recon inject Inject Sample dry_recon->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report troubleshooting_logic cluster_sample Sample Preparation cluster_chrom Chromatography cluster_ms Mass Spectrometry cluster_deriv Advanced Strategy start Low Signal Intensity for This compound? check_prep Is sample preparation adequate? (e.g., Protein Precipitation) start->check_prep Yes improve_prep Implement SPE or LLE for - Sample clean-up - Analyte concentration check_prep->improve_prep No check_chrom Is analyte co-eluting with matrix components? check_prep->check_chrom improve_prep->start optimize_chrom Adjust gradient or change column to improve separation check_chrom->optimize_chrom Yes check_ms Are ESI source parameters optimized? check_chrom->check_ms No optimize_chrom->start optimize_ms Tune capillary voltage, nebulizer pressure, and desolvation temperature check_ms->optimize_ms No consider_deriv Is sensitivity still insufficient? check_ms->consider_deriv Yes optimize_ms->start deriv Perform fluorescence derivatization of the carboxylic acid group consider_deriv->deriv Yes

References

Validation & Comparative

A Comparative Guide to FDA-Compliant Bioanalytical Method Validation for 5'-Carboxy Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two distinct, validated bioanalytical methods for the quantification of 5'-Carboxy Meloxicam, the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The validation of these methods adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals. The methods presented here utilize different analytical technologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV)—and are applicable to various biological matrices.

Comparative Performance of Validated Methods

The selection of a bioanalytical method is contingent on various factors, including the required sensitivity, the nature of the biological matrix, available instrumentation, and the specific goals of the study. Below is a summary of the performance characteristics of two validated methods for this compound.

Table 1: Comparison of Validated Bioanalytical Methods for this compound

ParameterMethod 1: LC-MS/MS in Oral FluidMethod 2: RP-HPLC-UV in Biological Fluids
Analytical Technique Liquid Chromatography-Tandem Mass SpectrometryReversed-Phase High-Performance Liquid Chromatography with UV Detection
Biological Matrix Oral FluidHuman Plasma, Urine, and Saliva
Linearity Range 0.6103 - 625 ng/mL[1]25 - 1000 ng/mL[2]
Correlation Coefficient (r²) 0.9959[1]Not explicitly stated for this compound
Lower Limit of Quantification (LLOQ) 0.6103 ng/mL[1]25 ng/mL[2]
Mean Recovery (%) Not explicitly stated for this compound97% (Plasma), 95.1% (Urine), 92.7% (Saliva)[2]
Intra- and Inter-Assay Precision (CV%) < 15%[1]Not explicitly stated for this compound
Intra- and Inter-Assay Accuracy (RE%) < 15%[1]Not explicitly stated for this compound

Detailed Experimental Protocols

Adherence to a detailed and robust experimental protocol is fundamental to the successful validation of any bioanalytical method. The following sections outline the key steps for the validation of a bioanalytical method for this compound, in line with FDA guidelines.

Method 1: LC-MS/MS in Oral Fluid

This method, as described by Pinheiro et al. (2023), provides a highly sensitive and selective approach for the quantification of this compound in oral fluid.[1]

1. Sample Preparation:

  • Oral fluid samples are collected and stored at -20°C until analysis.

  • Prior to analysis, samples are thawed and centrifuged.

  • An aliquot of the supernatant is mixed with an internal standard (IS) solution.

  • The mixture undergoes protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Following centrifugation, the supernatant is transferred for LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: A suitable C18 column, such as a Shim-Pack XR-ODS (75 L × 2.0 mm), is used for separation.[1]

  • Mobile Phase: A gradient or isocratic mobile phase is employed. For example, a mixture of methanol and 10 mM ammonium acetate (80:20, v/v) can be used.[1]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is selected based on the analyte's properties.

3. Validation Parameters:

  • Calibration Curve: A calibration curve is prepared with at least six to eight non-zero concentrations, spanning the expected range of the study samples.[1]

  • Quality Control (QC) Samples: QC samples are prepared at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]

Method 2: RP-HPLC-UV in Biological Fluids

This method, developed by S. M. A. T. K. et al. (2016), offers a cost-effective and robust alternative for the simultaneous quantification of Meloxicam and its metabolites in various biological fluids.[2]

1. Sample Preparation:

  • Biological fluid samples (plasma, urine, or saliva) are subjected to liquid-liquid extraction.

  • Dichloromethane is used as the extraction solvent.[2]

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Chromatographic Column: A C18 analytical column, such as a Supelco analytical C18 (150 mm × 4.6 mm, 5 µm), is employed.[2]

  • Mobile Phase: The mobile phase consists of a mixture of methanol and 0.05% aqueous trifluoroacetic acid (TFA) in a 60:40% v/v ratio.[2]

  • Flow Rate: The mobile phase is pumped at a flow rate of 1.3 mL/min.[2]

  • Detection: The eluent is monitored using a UV detector set at a wavelength of 353 nm.[2]

3. Validation Parameters:

  • Linearity: The method's linearity is assessed over a concentration range of 25 - 1000 ng/mL for this compound.[2]

  • Limit of Quantification (LOQ): The LOQ for this compound is determined to be 25 ng/mL.[2]

  • Recovery: The extraction efficiency is evaluated at different concentrations, with mean recoveries of 97% in plasma, 95.1% in urine, and 92.7% in saliva.[2]

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates the logical workflow of a bioanalytical method validation process as stipulated by FDA guidelines.

Bioanalytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation (as per FDA Guidelines) cluster_2 Phase 3: Application to Study Samples Dev_Analyte Analyte & IS Characterization Dev_SamplePrep Sample Preparation Optimization Dev_Analyte->Dev_SamplePrep Dev_Chromo Chromatography & MS Tuning Dev_SamplePrep->Dev_Chromo Dev_Initial Initial Performance Assessment Dev_Chromo->Dev_Initial Val_Selectivity Selectivity & Specificity Dev_Initial->Val_Selectivity Val_CalCurve Calibration Curve & Linearity Val_Selectivity->Val_CalCurve Val_Accuracy Accuracy Val_CalCurve->Val_Accuracy Val_Precision Precision Val_Accuracy->Val_Precision Val_LLOQ Lower Limit of Quantification (LLOQ) Val_Precision->Val_LLOQ Val_Recovery Recovery Val_LLOQ->Val_Recovery App_SampleAnalysis Study Sample Analysis Val_LLOQ->App_SampleAnalysis Val_Matrix Matrix Effect Val_Recovery->Val_Matrix Val_Stability Stability Val_Matrix->Val_Stability Val_Stability->App_SampleAnalysis App_ISR Incurred Sample Reanalysis (ISR) App_SampleAnalysis->App_ISR

Bioanalytical Method Validation Workflow Diagram

References

A Comparative Guide to the Bioanalytical Validation of 5'-Carboxy Meloxicam Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliable quantification of drug metabolites like 5'-Carboxy Meloxicam in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development.[4] Cross-validation between different laboratories or methods is essential to ensure data comparability and reliability, especially when samples from a single study are analyzed at multiple sites.[4][5] This guide is intended to assist researchers in evaluating and selecting appropriate analytical methods for their studies.

Data Presentation: Comparison of Assay Performance

The following table summarizes the quantitative performance data from two distinct LC-MS/MS methods for the determination of this compound in human plasma and oral fluid. These methods have been validated according to regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][6][7][8][9]

ParameterMethod 1: Human Plasma[1]Method 2: Human Oral Fluid[2]
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 2 - 100 ng/mL0.6103 - 625 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but standard curves were linear.0.9959
Lower Limit of Quantification (LLOQ) 2 ng/mL0.6103 ng/mL
Intra-Assay Precision (%CV) < 15%< 15%
Inter-Assay Precision (%CV) < 15%< 15%
Intra-Assay Accuracy (%RE) Not explicitly stated, but within acceptable limits.< 15%
Inter-Assay Accuracy (%RE) Not explicitly stated, but within acceptable limits.< 15%
Matrix Human PlasmaHuman Oral Fluid

CV: Coefficient of Variation, RE: Relative Error

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: LC-MS/MS Assay for this compound in Human Plasma[1]
  • Sample Preparation: A liquid-liquid extraction method was employed for sample clean-up.

  • Internal Standard: Isoxicam was used as the internal standard.

  • Chromatography:

    • Column: XBridge™ C18

    • Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0)

  • Detection:

    • Instrument: Tandem Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI)

    • Detection Mode: Selected Reaction Monitoring (SRM)

Method 2: LC-MS/MS Assay for this compound in Human Oral Fluid[2]
  • Sample Preparation: Details on sample preparation were not explicitly provided in the abstract.

  • Internal Standard: The internal standard used was not specified in the abstract.

  • Chromatography:

    • Column: Shim-Pack XR-ODS 75 L × 2.0 column with a C18 pre-column

    • Mobile Phase: Methanol and 10 mM ammonium acetate (80:20, v/v)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • Detection:

    • Instrument: Tandem Mass Spectrometer

    • Ionization Mode: Not explicitly stated.

    • Detection Mode: Not explicitly stated, but typical for quantitative LC-MS/MS.

Mandatory Visualizations

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a crucial process before analyzing study samples.[8]

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis MD_Start Define Analyte & Matrix MD_Opt Optimize Sample Prep, Chromatography & MS MD_Start->MD_Opt MD_End Establish Preliminary Assay Conditions MD_Opt->MD_End FV_Select Selectivity & Specificity MD_End->FV_Select FV_Cal Calibration Curve & Linearity MD_End->FV_Cal FV_Acc Accuracy & Precision MD_End->FV_Acc FV_LLOQ LLOQ Determination MD_End->FV_LLOQ FV_Stab Stability MD_End->FV_Stab FV_Matrix Matrix Effect MD_End->FV_Matrix FV_Dil Dilution Integrity MD_End->FV_Dil SA_Run Analyze Study Samples with QCs FV_Select->SA_Run FV_Cal->SA_Run FV_Acc->SA_Run FV_LLOQ->SA_Run FV_Stab->SA_Run FV_Matrix->SA_Run FV_Dil->SA_Run SA_ISR Incurred Sample Reanalysis SA_Run->SA_ISR

Caption: A typical workflow for bioanalytical method validation.

Inter-Laboratory Cross-Validation Process

This diagram outlines the logical steps involved in performing an inter-laboratory cross-validation to ensure the comparability of results between two different laboratories.[4]

Inter-Laboratory Cross-Validation Process cluster_LabA Laboratory A (Reference) cluster_LabB Laboratory B (Comparator) LabA_Val Validated Bioanalytical Method LabA_Analyze Analyze QC & Study Samples Data_Comp Compare Results from Both Labs LabA_Analyze->Data_Comp LabB_Val Validated Bioanalytical Method LabB_Analyze Analyze Same QC & Study Samples LabB_Analyze->Data_Comp Stat_Analysis Statistical Analysis (e.g., Bland-Altman) Data_Comp->Stat_Analysis Conclusion Determine Comparability & Bias Stat_Analysis->Conclusion

Caption: Logical workflow for inter-laboratory cross-validation.

References

A Comparative Analysis of Meloxicam and its Major Metabolite, 5'-Carboxy Meloxicam, in Plasma and Synovial Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) meloxicam and its primary metabolite, 5'-Carboxy Meloxicam, with a focus on their relative concentrations in plasma and synovial fluid. Understanding the distribution of these compounds is crucial for assessing the efficacy and duration of action of meloxicam in treating joint-related inflammatory conditions.

While extensive data exists for the parent drug, meloxicam, in both plasma and synovial fluid, a notable gap persists in the scientific literature regarding the direct comparative levels of its main metabolite, this compound, in these two critical biological matrices. This guide summarizes the available quantitative data for meloxicam and presents the established experimental protocols for the analysis of both meloxicam and this compound in plasma.

Quantitative Data Summary

ParameterPlasmaSynovial FluidData Source
Peak Concentration (Cmax) 842 µg/L320 µg/L[1]
Time to Peak Concentration (Tmax) ~6 hours~6 hours[1]
Area Under the Curve (AUC) >2.5 times that in synovial fluid-[1]
Synovial Fluid to Plasma Ratio -~0.47[1]

Experimental Protocols

Detailed methodologies for the quantification of meloxicam and this compound in human plasma are crucial for reproducible research. The following is a summary of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Determination of Meloxicam and this compound in Human Plasma by LC-MS/MS[2]

1. Sample Preparation:

  • A liquid-liquid extraction method is employed for sample clean-up.

2. Chromatographic Separation:

  • Analytical Column: XBridge™ C18 column.

  • Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0).

  • Internal Standard: Isoxicam.

3. Mass Spectrometric Detection:

  • The analysis is performed in the selected reaction monitoring (SRM) mode.

4. Method Validation:

  • Linearity:

    • Meloxicam: 10-2500 ng/mL.

    • This compound: 2-100 ng/mL.

  • The method has been successfully applied to pharmacokinetic studies following oral administration of meloxicam.[2]

Visualizations

Metabolic Pathway of Meloxicam

Meloxicam is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[3] The major metabolite formed is 5'-hydroxymethyl meloxicam, which is subsequently oxidized to the pharmacologically inactive this compound.[3]

Meloxicam_Metabolism Meloxicam Meloxicam Metabolite1 5'-Hydroxymethyl Meloxicam (Intermediate Metabolite) Meloxicam->Metabolite1 CYP2C9 (major) CYP3A4 (minor) Metabolite2 This compound (Inactive Metabolite) Metabolite1->Metabolite2 Oxidation

Caption: Metabolic conversion of meloxicam to this compound.

Experimental Workflow for Plasma Analysis

The following diagram illustrates the key steps in the analytical workflow for quantifying meloxicam and its metabolite in plasma samples using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Extraction Liquid-Liquid Extraction (with Internal Standard) Plasma->Extraction Chromatography Chromatographic Separation (XBridge™ C18 Column) Extraction->Chromatography Detection Mass Spectrometric Detection (SRM Mode) Chromatography->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for LC-MS/MS analysis of plasma samples.

References

A Comparative Guide to the Metabolism of Meloxicam to 5'-Carboxy Meloxicam in Humans and Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic conversion of the non-steroidal anti-inflammatory drug (NSAID) meloxicam to its principal inactive metabolite, 5'-Carboxy Meloxicam, across humans and various animal species. Understanding these species-specific metabolic differences is crucial for preclinical drug development, toxicological assessment, and the extrapolation of animal data to human clinical outcomes.

Executive Summary

Meloxicam is extensively metabolized in the liver of humans and animals, primarily through oxidation of the 5-methyl group on the thiazolyl ring. This process occurs in a two-step reaction: an initial hydroxylation to form 5'-hydroxymethyl meloxicam, which is subsequently oxidized to the final major metabolite, this compound. Both metabolites are pharmacologically inactive.[1]

The primary enzymes responsible for the initial hydroxylation step in humans are Cytochrome P450 (CYP) isoforms, predominantly CYP2C9 with a minor contribution from CYP3A4.[2][3] While the metabolic profile is qualitatively similar across many species, significant quantitative differences in the extent of metabolite formation and the primary routes of excretion exist. Notably, the pharmacokinetic profile of meloxicam in rats most closely resembles that in humans.[4]

Data Presentation: Quantitative Comparison of Meloxicam Metabolism

The following table summarizes the quantitative data on the excretion of meloxicam and its major metabolites in various species. This data is primarily derived from studies using radiolabeled [14C]meloxicam, which allows for the tracking of all drug-related material.

Species5'-Hydroxymethyl Meloxicam (% of Radioactivity in Urine)This compound (% of Radioactivity in Urine)Primary Excretion RouteReference
Human 10-50%4-35%Urine and Feces (equally)[5]
Rat 33%16%Urine (~65-70%)[1][5]
Mouse Not specifiedNot specifiedUrine (~65-70%)[5]
Mini-pig 10-50%4-35%Urine and Feces (equally)[5]
Cattle 10-50%4-35%Urine and Feces (equally)[5]
Dog Not specifiedNot specifiedNot specified[5]

Note: The ranges for human, mini-pig, and cattle represent the variability observed across studies. In rats, more specific percentages for urine have been reported.[1] For mice and dogs, while the major metabolites are known to be the 5'-hydroxymethyl and 5'-carboxy derivatives, specific percentages of urinary excretion were not available in the reviewed literature.

Mandatory Visualization

Metabolic Pathway of Meloxicam

Meloxicam_Metabolism Meloxicam Meloxicam Hydroxymethyl 5'-Hydroxymethyl Meloxicam Meloxicam->Hydroxymethyl Carboxy 5'-Carboxy Meloxicam (Inactive) Hydroxymethyl->Carboxy Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (e.g., Human, Rat, Dog) Incubate Incubate at 37°C Microsomes->Incubate Meloxicam_sol Meloxicam Solution Meloxicam_sol->Incubate NADPH_sol NADPH Solution (Cofactor) NADPH_sol->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Quantify Meloxicam and This compound LCMS->Data

References

A Comparative Guide to the Primary Metabolites of Meloxicam: 5'-Carboxy Meloxicam vs. 5'-Hydroxy Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5'-Carboxy Meloxicam and 5'-Hydroxy Meloxicam, the primary metabolites of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development endeavors.

Introduction to Meloxicam Metabolism

Meloxicam is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, before its excretion. The main metabolic pathway involves the oxidation of the 5-methyl group of the thiazolyl ring. This process leads to the formation of two key primary metabolites: 5'-Hydroxymethyl Meloxicam (also referred to as 5'-Hydroxy Meloxicam) and its subsequent oxidation product, this compound. Both of these metabolites are considered pharmacologically inactive, meaning they do not contribute to the therapeutic or adverse effects of the parent drug.[1][2]

The initial hydroxylation to 5'-Hydroxy Meloxicam is catalyzed predominantly by the CYP2C9 isoenzyme, with a minor contribution from CYP3A4.[3][4] The subsequent oxidation to this compound is a further metabolic step.[5] Understanding the characteristics and formation of these metabolites is crucial for a comprehensive understanding of Meloxicam's pharmacokinetic profile and for the development of bioanalytical methods.

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and 5'-Hydroxy Meloxicam based on available experimental evidence. It is important to note that while pharmacokinetic data for this compound is available, specific pharmacokinetic parameters for 5'-Hydroxy Meloxicam are not extensively reported in the literature, likely due to its transient nature as an intermediate metabolite.

ParameterThis compound5'-Hydroxy MeloxicamSource(s)
Metabolite Type MajorMinor[6]
Relative Abundance (% of Dose) ~60%~9%[6]
Biological Activity Pharmacologically inactivePharmacologically inactive[1][2]
Pharmacokinetic Parameters (Oral Fluid) [7]
    Cmax (ng/mL)156.25 (HQC)Data not available[7]
    Tmax (h)Data not availableData not available
    AUC (ng·h/mL)Data not availableData not available
    Half-life (t½) (h)Data not availableData not available

HQC: High-Quality Control concentration used in the study.

Metabolic Pathway of Meloxicam

The metabolic conversion of Meloxicam to its primary inactive metabolites is a two-step oxidative process.

Meloxicam_Metabolism Meloxicam Meloxicam Hydroxy_Meloxicam 5'-Hydroxy Meloxicam Meloxicam->Hydroxy_Meloxicam CYP2C9 (major) CYP3A4 (minor) Carboxy_Meloxicam This compound Hydroxy_Meloxicam->Carboxy_Meloxicam Oxidation

Metabolic pathway of Meloxicam to its primary metabolites.

Experimental Protocols

In Vitro Metabolism of Meloxicam using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Meloxicam in vitro to identify the formation of its primary metabolites.

Objective: To determine the in vitro metabolism of Meloxicam to 5'-Hydroxy Meloxicam and this compound using human liver microsomes.

Materials:

  • Meloxicam

  • 5'-Hydroxy Meloxicam and this compound analytical standards

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Meloxicam in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and the human liver microsome suspension.

    • Pre-incubate the mixture at 37°C for a few minutes to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the Meloxicam stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold quenching solvent, such as acetonitrile. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and then centrifuge at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the presence and quantity of Meloxicam, 5'-Hydroxy Meloxicam, and this compound using a validated LC-MS/MS method.

    • Use the analytical standards to create calibration curves for accurate quantification.

Quantification of this compound and 5'-Hydroxy Meloxicam in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of Meloxicam's primary metabolites in biological matrices like plasma or oral fluid.

Objective: To accurately quantify the concentrations of this compound and 5'-Hydroxy Meloxicam in a biological matrix.

Materials:

  • Biological samples (e.g., plasma, oral fluid)

  • This compound and 5'-Hydroxy Meloxicam analytical standards

  • Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., a mixture of an aqueous buffer like ammonium acetate and an organic solvent like methanol or acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw the biological samples.

    • To a specific volume of the sample, add the internal standard solution.

    • Perform protein precipitation by adding a predetermined volume of cold organic solvent.

    • Vortex the mixture to ensure thorough mixing and precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Extraction (if necessary):

    • Depending on the sample matrix and required sensitivity, a liquid-liquid extraction or solid-phase extraction step may be employed after protein precipitation to further clean up the sample.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new set of tubes and evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a specific volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a specific volume of the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to specific product ions for each analyte and the internal standard are monitored.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentrations of this compound and 5'-Hydroxy Meloxicam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of Meloxicam metabolites in a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

References

Assessing the Cross-Reactivity of Meloxicam Immunoassays with 5'-Carboxy Meloxicam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Metabolite Cross-Reactivity

Comparative Analysis: Immunoassay vs. LC-MS/MS

While immunoassays offer a high-throughput and cost-effective solution for quantifying drug concentrations, their susceptibility to cross-reactivity necessitates careful validation. In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive alternative for the simultaneous quantification of meloxicam and its metabolites.

FeatureImmunoassay (e.g., Competitive ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Potential for cross-reactivity with metabolites and structurally similar compoundsHigh specificity, capable of distinguishing between parent drug and metabolites
Sensitivity Generally high, with typical limits of detection in the low ng/mL range[2]Very high, with reported lower limits of quantification (LLOQ) for both meloxicam and 5'-Carboxy Meloxicam at 0.6103 ng/mL in oral fluid[3]
Throughput High, suitable for screening large numbers of samplesLower, more time-consuming per sample
Cost Relatively low cost per sampleHigher initial instrument cost and cost per sample
Expertise Requires basic laboratory skillsRequires specialized expertise in instrument operation and data analysis

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

The following protocol outlines a standard procedure for assessing the cross-reactivity of a meloxicam immunoassay with this compound using a competitive enzyme-linked immunosorbent assay (ELISA) format.[4][5][6]

Objective: To quantify the percentage cross-reactivity of a meloxicam-specific antibody with this compound.

Materials:

  • Meloxicam standard

  • This compound

  • Meloxicam-specific antibody

  • Microtiter plates coated with a meloxicam conjugate (e.g., meloxicam-protein conjugate)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS with Tween-20)

  • Assay buffer (e.g., PBS with BSA)

  • Plate reader

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the meloxicam standard in assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 100 ng/mL).

    • Prepare a serial dilution of this compound in assay buffer over a wider concentration range to determine its inhibitory concentration 50% (IC50).

  • Assay Procedure:

    • Add a fixed amount of meloxicam-specific antibody and varying concentrations of either the meloxicam standard or this compound to the wells of the meloxicam-coated microtiter plate.

    • Incubate the plate to allow for competitive binding between the free drug/metabolite and the coated meloxicam conjugate for the antibody.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme-conjugated secondary antibody, which binds to the primary antibody captured on the plate.

    • Incubate and wash the plate again.

    • Add the substrate solution and incubate for color development. The intensity of the color is inversely proportional to the concentration of free meloxicam or cross-reacting substance in the sample.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the meloxicam standard and this compound to generate sigmoidal dose-response curves.

    • Determine the IC50 value for both compounds. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Meloxicam / IC50 of this compound) x 100

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflow.

Meloxicam_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Meloxicam Meloxicam Meloxicam->COX1 Weakly Inhibits Meloxicam->COX2 Inhibits PI3K PI3K Meloxicam->PI3K Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival

Caption: Meloxicam's primary mechanism of action and its influence on the PI3K/Akt signaling pathway.

Competitive_ELISA_Workflow start Start: Meloxicam-Coated Plate add_reagents Add Sample/Standard (Meloxicam or this compound) & Meloxicam Antibody start->add_reagents incubation1 Incubate: Competitive Binding Occurs add_reagents->incubation1 wash1 Wash: Remove Unbound Reagents incubation1->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate: Secondary Antibody Binds to Captured Primary Antibody add_secondary->incubation2 wash2 Wash: Remove Unbound Secondary Antibody incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate: Color Development add_substrate->incubation3 stop_reaction Add Stop Solution incubation3->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze_data Analyze Data: Calculate IC50 and % Cross-Reactivity read_plate->analyze_data

Caption: A generalized workflow for determining immunoassay cross-reactivity using a competitive ELISA.

Conclusion

The assessment of cross-reactivity with major metabolites is a non-negotiable aspect of immunoassay validation in drug development. For meloxicam, the potential for cross-reactivity of immunoassays with this compound highlights the need for rigorous specificity testing. While direct comparative data is sparse, the experimental protocols for determining this parameter are well-established. For studies requiring the highest level of specificity and the ability to differentiate between the parent drug and its metabolites, LC-MS/MS remains the gold standard. By carefully selecting and validating their analytical methods, researchers can ensure the generation of accurate and reliable data, leading to more informed decisions in the drug development process.

References

The Critical Role of Certified Reference Materials in the Accurate Analysis of 5'-Carboxy Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of analytical standards for the quantification of 5'-Carboxy Meloxicam.

In the landscape of pharmaceutical analysis, the accuracy and reliability of quantitative data are paramount. This is particularly true for the analysis of drug metabolites like this compound, the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The precision of bioanalytical methods hinges significantly on the quality of the reference materials used for calibration and quality control. This guide provides a detailed comparison of using a Certified Reference Material (CRM) versus a non-certified reference standard for the analysis of this compound, supported by experimental data and protocols.

The Cornerstone of Accurate Measurement: Certified Reference Materials

A Certified Reference Material is a standard of the highest metrological quality, for which the property values, their uncertainties, and a statement of metrological traceability have been established. In contrast, a non-certified reference standard may have a stated purity but lacks the comprehensive characterization and documentation of a CRM. The use of a CRM provides a solid foundation for method validation and ensures the comparability and reliability of analytical results across different laboratories and over time.

Comparative Analysis: CRM vs. Non-Certified Standard

To illustrate the impact of reference material quality on analytical performance, we present a comparative summary based on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix. While a direct head-to-head experimental comparison is not publicly available, this guide synthesizes the expected outcomes based on regulatory guidelines and the principles of analytical chemistry.

Table 1: Comparison of a Certified Reference Material (CRM) and a Non-Certified Standard for this compound

FeatureCertified Reference Material (CRM)Non-Certified Reference Standard
Purity Accurately determined and certified (e.g., ≥99.5%) with a detailed statement of impurities.Stated purity (e.g., >98%), but may lack detailed characterization of impurities.
Uncertainty A certified value with a stated measurement uncertainty.No statement of measurement uncertainty.
Traceability Metrologically traceable to a national or international standard.Traceability is often not established or documented.
Certificate of Analysis Comprehensive, including certified value, uncertainty, traceability, and impurity profile.Basic, may only state the nominal purity and lot number.
Regulatory Compliance Meets the stringent requirements of regulatory bodies such as the FDA and EMA.May not meet the requirements for regulated bioanalysis.

The seemingly small difference in purity between a CRM and a non-certified standard can have a significant impact on the accuracy of the analytical results. Impurities in the reference standard can lead to an overestimation of the analyte concentration, as the instrument response may be a composite of the analyte and the co-eluting impurities.

Impact on Analytical Performance: A Data-Driven Perspective

The following table summarizes the expected performance of a validated LC-MS/MS method for this compound analysis when using a high-purity CRM versus the potential performance with a lower-purity, non-certified standard. The data for the CRM scenario is based on a published and validated method.[1]

Table 2: Expected Analytical Performance for this compound Quantification

ParameterPerformance with CRMPotential Performance with Non-Certified Standard
Accuracy (% Bias) Within ±15% of the nominal concentrationPotentially > ±15% due to impurities in the standard
Precision (% CV) ≤15%May be acceptable, but accuracy is compromised
Linearity (r²) ≥0.995May appear linear, but the slope could be inaccurate
Limit of Quantification (LOQ) Reliably determinedMay be artificially inflated due to interfering impurities

Note: The performance with a non-certified standard is a potential scenario and will depend on the actual purity and impurity profile of the specific standard used.

Experimental Protocols

A robust and validated analytical method is essential to fully leverage the benefits of a CRM. The following is a detailed protocol for the quantification of this compound in oral fluid by LC-MS/MS, adapted from a published study.[1]

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound CRM in methanol.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with methanol to create calibration standards and quality control (QC) samples.

Sample Preparation
  • Protein Precipitation: To 100 µL of the oral fluid sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water with a suitable buffer (e.g., ammonium acetate).

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Injection Volume: A fixed volume of the reconstituted sample.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Method Validation

The analytical method should be fully validated according to regulatory guidelines, including the assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term)

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using Graphviz, illustrate the key workflows and logical relationships in the analysis of this compound.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Solution Stock Solution Working Standards Working Standards Stock Solution->Working Standards Protein Precipitation Protein Precipitation Working Standards->Protein Precipitation Spiking Sample Collection Sample Collection Sample Collection->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Reference_Material_Selection Start Start Define Analytical Need Define Analytical Need Start->Define Analytical Need Regulated Bioanalysis? Regulated Bioanalysis? Define Analytical Need->Regulated Bioanalysis? Use Certified Reference Material (CRM) Use Certified Reference Material (CRM) Regulated Bioanalysis?->Use Certified Reference Material (CRM) Yes Consider Non-Certified Standard Consider Non-Certified Standard Regulated Bioanalysis?->Consider Non-Certified Standard No End End Use Certified Reference Material (CRM)->End Verify Purity and Characterization Verify Purity and Characterization Consider Non-Certified Standard->Verify Purity and Characterization Proceed with Caution Proceed with Caution Verify Purity and Characterization->Proceed with Caution Proceed with Caution->End

Caption: Logical guide for selecting a reference material.

Performance_Comparison CRM Certified Reference Material (CRM) High Purity Low Uncertainty Traceable Accurate_Results Accurate & Reliable Quantitative Data CRM->Accurate_Results Leads to Non-CRM Non-Certified Standard Lower/Unknown Purity High/No Uncertainty Not Traceable Inaccurate_Results Potentially Inaccurate & Unreliable Data Non-CRM->Inaccurate_Results May lead to

Caption: Impact of reference material choice on data quality.

Conclusion

The choice of reference material is a critical decision in the development and validation of bioanalytical methods. For the accurate and reliable quantification of this compound, the use of a Certified Reference Material is strongly recommended, particularly in regulated environments. A CRM provides the necessary assurance of purity, uncertainty, and traceability, which are essential for generating high-quality data that can withstand scientific and regulatory scrutiny. While non-certified standards may be more readily available or less expensive, the potential for inaccurate results due to unknown impurities can compromise the integrity of a study and lead to costly repetitions and delays. By investing in a high-quality CRM and employing a robustly validated analytical method, researchers can have the utmost confidence in their quantitative data for this compound.

References

A Comparative Guide to Analytical Methods for 5'-Carboxy Meloxicam Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of 5'-Carboxy Meloxicam, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Accurate and precise measurement of this metabolite is crucial for pharmacokinetic and metabolism studies. This document focuses on the key performance characteristics of linearity, accuracy, and precision, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The primary method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. For comparative purposes, we also present data for a common alternative analytical technique used for the parent drug, Meloxicam, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), as dedicated methods for the metabolite using this technique are less common.

ParameterLC-MS/MS for this compoundHPLC-UV for Meloxicam (Alternative Technique)
Linearity Range 2 - 100 ng/mL[1][2]10 - 2400 ng/mL[3]
0.6103 - 625 ng/mL[4][5][6]5 - 200 µg/mL[7]
20 - 120 µg/mL[8]
1 - 50 µg/mL[9]
0.05 - 50 µg/mL[10]
Correlation Coefficient (r²) > 0.995[6]> 0.9999[3]
0.996[8]
0.9956[10]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1][2]10 ng/mL[3]
0.6103 ng/mL[4][5][6]0.173 µg/mL[10]
1.00 µg/mL[9]
Accuracy Intra- and Inter-day precision and accuracy within 15%[6]Mean accuracy 98-114%[3]
Recovery 99.99-100.46%[8]
Relative error < 0.7%[9]
Precision (RSD%) Intra- and Inter-day CV < 15%[6]Intra-day 1.6-4.3%, Inter-day 2.4-7.3%[3]
RSD < 1.5%[7]
RSD < 3.9%[9]

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol is based on a validated method for the simultaneous determination of Meloxicam and this compound in human plasma.[1][2]

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 20 µL of internal standard solution (e.g., Isoxicam).

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: XBridge™ C18, 3.5 µm, 2.1 x 50 mm.[1]

  • Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0).[1]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.[4][5]

c. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Ion Transitions: Specific precursor to product ion transitions for this compound and the internal standard should be monitored.

HPLC-UV Method for Meloxicam in Human Plasma (Alternative Technique Example)

This protocol provides a general framework for the analysis of the parent drug, Meloxicam, which can be adapted.

a. Sample Preparation (Protein Precipitation):

  • To 500 µL of plasma, add 1 mL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.4) (60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 355 nm.[3][7]

  • Injection Volume: 20 µL.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the LC-MS/MS analysis of this compound in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc Inject msms Tandem Mass Spectrometry Detection hplc->msms data Data Acquisition and Processing msms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

References

A Comparative Guide to the Metabolic Ratio of Meloxicam to 5'-Carboxy Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of meloxicam and its primary, pharmacologically inactive metabolite, 5'-Carboxy Meloxicam. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and visual summaries of metabolic pathways and workflows. Understanding this metabolic relationship is critical for evaluating meloxicam's pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.

Metabolic Pathway of Meloxicam

Meloxicam is extensively metabolized in the liver into four main, inactive metabolites.[1][2][3] The principal metabolic pathway involves a two-step oxidation of the 5-methyl group on the thiazolyl ring.[4]

  • Hydroxylation: The initial and rate-limiting step is the hydroxylation of meloxicam to form 5'-hydroxymethyl meloxicam. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][5][6][7]

  • Oxidation: The intermediate, 5'-hydroxymethyl meloxicam, is subsequently oxidized to the final major metabolite, this compound.[1][5] This second step is not mediated by cytochrome P450 enzymes.[1]

The major metabolite, this compound, accounts for approximately 60% of an administered dose, highlighting the significance of this metabolic route in the drug's clearance.[2][8]

G cluster_pathway Meloxicam Metabolic Pathway meloxicam Meloxicam intermediate 5'-hydroxymethyl meloxicam meloxicam->intermediate CYP2C9 (major) CYP3A4 (minor) metabolite This compound (Major Metabolite, Inactive) intermediate->metabolite Oxidation (Non-P450)

Figure 1. Metabolic conversion of Meloxicam to this compound.

Quantitative Data on Meloxicam Metabolism

The metabolic ratio of meloxicam to this compound is not a static value; it is highly dependent on the biological system, time point of measurement, and individual patient factors such as CYP2C9 genotype.[9] The following table summarizes quantitative data from various experimental systems to provide context on the extent of this metabolic conversion.

Biological SystemParent Drug: MeloxicamIntermediate: 5'-hydroxymethyl meloxicamMetabolite: this compoundKey Finding
In Vivo (Human) ~0.2% of dose excreted unchanged in urine.[8]~9% of dose excreted in urine.[8]~60% of total dose ; ~13% of dose found in urine.[8]This compound is the most abundant metabolite, confirming extensive metabolism.
In Vivo (Rat) <0.5% of dose recovered unchanged in urine.[4]~33% of metabolites in urine.[4]~16% of metabolites in urine.[4]Demonstrates species differences in excretion patterns compared to humans.
In Vitro (Human Hepatocytes) SubstrateFormed and further metabolized.[5][7]Formed from the intermediate metabolite.[5][7]Hepatocytes are capable of completing the full two-step oxidation process.[5][7]
In Vitro (Human Liver Microsomes) SubstrateMajor metabolite formed.[5][7]Not significantly formed.[5][7]Microsomes primarily perform the initial CYP-dependent hydroxylation step.[5][7]

Experimental Protocol: Quantification by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for accurately quantifying meloxicam and this compound in biological matrices such as plasma.[10][11]

Objective: To simultaneously determine the concentrations of meloxicam and this compound in human plasma to assess pharmacokinetic parameters and metabolic ratios.

1. Materials and Reagents:

  • Meloxicam and this compound reference standards.

  • Internal Standard (IS), e.g., Isoxicam.[10]

  • HPLC-grade methanol and acetonitrile.

  • Ammonium formate.

  • Formic acid.

  • Drug-free human plasma.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 5 µL of the internal standard working solution.

  • Add a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 1-2 minutes to mix.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Instrumentation and Conditions:

  • Chromatography System: HPLC system (e.g., Shimadzu, Agilent).

  • Column: C18 reverse-phase column (e.g., XBridge™ C18).[10]

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and 10 mM ammonium formate (pH adjusted to 3.0).[10]

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Selected Reaction Monitoring (SRM).

    • Meloxicam transition: m/z 352.05 → 115.38.[10]

    • This compound transition: m/z 381.89 → 144.94.[10]

    • Isoxicam (IS) transition: m/z 336.02 → 99.14.[10]

4. Quantification and Data Analysis:

  • Construct calibration curves by plotting the peak area ratio (analyte/IS) against the nominal concentration of spiked standards in plasma.

  • Use a weighted linear regression analysis to determine the concentrations of meloxicam and this compound in the unknown samples.

  • The metabolic ratio at a given time point can be calculated from the resulting concentrations.

G cluster_workflow LC-MS/MS Quantification Workflow A Plasma Sample (with Analytes + IS) B Liquid-Liquid Extraction (e.g., Ethyl Acetate) A->B C Evaporation & Reconstitution B->C D Injection into HPLC C->D E C18 Column Separation D->E F MS/MS Detection (SRM) E->F G Data Processing (Peak Integration) F->G H Concentration Calculation (vs. Calibration Curve) G->H I Metabolic Ratio Determination H->I G cluster_comparison Comparative Metabolic Clearance of NSAIDs meloxicam Meloxicam cyp2c9 CYP2C9 (Primary Pathway) meloxicam->cyp2c9 other_cyp CYP3A4 (Minor) meloxicam->other_cyp metabolites1 Inactive Metabolites cyp2c9->metabolites1 other_cyp->metabolites1 alt_nsaid Alternative NSAID (e.g., Naproxen) ugt UGT Enzymes (Primary Pathway) alt_nsaid->ugt other_pathways Other CYPs (Minor) alt_nsaid->other_pathways metabolites2 Inactive Metabolites ugt->metabolites2 other_pathways->metabolites2

References

Safety Operating Guide

Navigating the Safe Disposal of 5'-Carboxy Meloxicam: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5'-Carboxy Meloxicam, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Adherence to these protocols is essential for minimizing risks and complying with stringent regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to recognize the potential hazards associated with this compound. As a derivative of Meloxicam, which is known to be toxic if swallowed and can cause skin and eye irritation, similar precautions should be taken.[1][2][3] Always handle this compound in a well-ventilated area or under a chemical fume hood.[1] Appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

CategoryRequired PPESpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or goggles; face shieldGoggles should be worn for maximum protection. A face shield is necessary when there is a risk of splashing.[3]
Skin and Body Protection Laboratory coatA full-length lab coat should be worn and buttoned to protect from accidental skin contact.
Respiratory Protection Use in a well-ventilated area or with a fume hoodIf dust formation is likely, a NIOSH-approved respirator may be required.

II. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including compounds like this compound, is regulated by multiple federal and state agencies. The primary federal regulations in the United States are overseen by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5][6] A key component of the EPA's regulations is Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[4][7][8] A crucial mandate across these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[4]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that prevents its release into the environment. The following protocol outlines the necessary steps for compliant disposal.

Step 1: Waste Characterization

Step 2: Waste Collection and Segregation

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Use containers that are leak-proof, have a secure lid, and are compatible with the chemical.[5]

  • It is common practice to use color-coded containers for different types of pharmaceutical waste. For RCRA hazardous pharmaceutical waste, black containers are often used.[5]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • Note the approximate concentration and quantity of the waste.

  • List any other chemicals present in the waste mixture.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Hazardous pharmaceutical waste is typically sent for incineration at a licensed treatment facility.[4][5]

  • Provide the EHS office with a complete and accurate description of the waste.

Step 6: Documentation

  • Maintain a detailed record of the waste generated, including the chemical name, quantity, and the date of disposal. This is crucial for regulatory compliance.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: this compound Waste Generated B Characterize as Hazardous Pharmaceutical Waste A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Collect Waste in Designated, Labeled Container C->D E Is the container full? D->E F Securely Seal and Store in Hazardous Waste Area E->F Yes G Continue to Collect Waste E->G No H Contact EHS for Waste Pickup F->H G->D I Provide Waste Documentation to EHS H->I J Waste Transported for Incineration I->J K End: Disposal Complete J->K

Figure 1. Disposal Workflow for this compound

V. Degradation of Meloxicam

Studies on the degradation of Meloxicam have shown that it is susceptible to hydrolytic (acidic and basic) and oxidative degradation.[9][10] This underscores the importance of proper disposal, as improper handling could lead to the formation of various degradation products with unknown toxicities and environmental impacts. The parent compound has been shown to be relatively stable under dry heat and when exposed to light in its solid state.[9][10]

By adhering to these established procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling 5'-Carboxy Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 5'-Carboxy Meloxicam.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the closely related compound, Meloxicam, and general laboratory safety best practices. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

Hazard Summary and Personal Protective Equipment

Based on information for Meloxicam, this compound is anticipated to be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a robust PPE protocol is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][2][3][4] Must be ANSI Z87.1 compliant.[5]Protects against splashes, dust, and flying particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile gloves.[2][4] Consider double-gloving for added protection.[2]Prevents skin contact, which can cause irritation.[1]
Body Protection A lab coat is the minimum requirement.[2][3] Consider a chemically resistant apron for splash hazards.Protects clothing and skin from contamination.
Respiratory Protection Required when dusts are generated. A NIOSH-approved respirator (e.g., N95) should be used.Prevents inhalation of the compound, which may cause respiratory irritation.[1]
Foot Protection Closed-toe shoes.[3][4]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Donning PPE :

    • Before handling the compound, put on all required PPE as outlined in the table above.

  • Handling the Compound :

    • When weighing the solid form, do so within a fume hood to avoid generating dust.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Decontamination :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[6][7]

    • Decontaminate all work surfaces and equipment used.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

  • Storage :

    • Store this compound in a tightly closed, properly labeled container.

    • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

    • Store in a locked-up area accessible only to authorized personnel.[7]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Well-Ventilated Area (Chemical Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe handle_compound Handle this compound don_ppe->handle_compound decontaminate Decontaminate Work Area and Equipment handle_compound->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect unused this compound, contaminated gloves, weigh paper, and other solid materials in a designated, clearly labeled hazardous waste container.[8][9]

    • Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container.[9] Do not mix with other waste streams unless permitted by your institution.[9]

    • Sharps : Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8]

  • Storage of Waste :

    • Store sealed waste containers in a designated, secure hazardous waste accumulation area.[8]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]

    • Do not dispose of this compound down the drain or in the regular trash.[8]

Disposal Decision Pathway

start Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, paper) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Place in Sharps Container sharps->sharps_container store Store in Designated Waste Accumulation Area solid_container->store liquid_container->store sharps_container->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision pathway for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.